Product packaging for 5-Hydroxyheptan-2-one(Cat. No.:CAS No. 37902-41-3)

5-Hydroxyheptan-2-one

Cat. No.: B15474867
CAS No.: 37902-41-3
M. Wt: 130.18 g/mol
InChI Key: MQRALIJAASQPNT-UHFFFAOYSA-N
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Description

5-Hydroxyheptan-2-one, with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol, is a hydroxy ketone compound of interest in organic chemistry and materials science research . This compound, identified by CAS 72693-12-0, serves as a versatile building block and intermediate for chemical synthesis . Researchers utilize its structure, featuring both a ketone and a hydroxyl functional group, for developing more complex molecules and studying reaction mechanisms. As a specialty chemical, it is valuable for probing structure-activity relationships and creating novel compounds. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions. For more detailed specifications, refer to chemical databases .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O2 B15474867 5-Hydroxyheptan-2-one CAS No. 37902-41-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37902-41-3

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

5-hydroxyheptan-2-one

InChI

InChI=1S/C7H14O2/c1-3-7(9)5-4-6(2)8/h7,9H,3-5H2,1-2H3

InChI Key

MQRALIJAASQPNT-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(=O)C)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Hydroxyheptan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 5-Hydroxyheptan-2-one. Due to a scarcity of experimentally determined data in publicly available literature, this guide combines computed property values with detailed, generalized experimental protocols for their determination. This information is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific endeavors involving this compound.

Core Physical Properties

Data Presentation: Computed Physical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₄O₂PubChem[1]
Molecular Weight 130.18 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 37902-41-3PubChem[1]
XLogP3-AA (LogP) 0.5PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 4PubChem[1]
Exact Mass 130.099379685 DaPubChem[1]
Topological Polar Surface Area 37.3 ŲPubChem[1]
Boiling Point Not available
Melting Point Not available
Density Not available
Refractive Index Not available

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for determining the key physical properties of a liquid compound like this compound.

Determination of Boiling Point

The boiling point is a fundamental physical property that can be determined through several methods, depending on the sample volume available.

  • Simple Distillation Method: This method is suitable for larger sample volumes (> 5 mL) and also serves as a purification step. The liquid is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. It is crucial to record the barometric pressure at the time of the measurement as the boiling point is pressure-dependent.

  • Thiele Tube Method: This micro-method is ideal for small sample volumes. A small amount of the liquid is placed in a fusion tube along with an inverted capillary tube. The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). As the sample is heated, a stream of bubbles will emerge from the capillary. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

  • Digital Melting Point Apparatus with Boiling Point Accessory: Modern digital melting point apparatuses can be equipped with accessories for boiling point determination on a micro-scale, offering high precision.

Determination of Melting Point

Should this compound be a solid at room temperature or for the determination of its freezing point, the following methods are applicable.

  • Capillary Method: A small, powdered sample is packed into a capillary tube, which is then placed in a melting point apparatus. The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.

  • Cooling Curve Method: This method involves melting the substance and then allowing it to cool while recording the temperature at regular intervals. A plateau in the cooling curve indicates the freezing point, which is equivalent to the melting point for a pure substance.

Determination of Density

The density of a liquid can be determined using several techniques with varying levels of precision.

  • Pycnometer Method: A pycnometer, a flask with a precisely known volume, is weighed empty, then filled with the sample liquid, and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. Temperature control is crucial for accurate measurements.

  • Hydrometer Method: A hydrometer is a calibrated instrument that is floated in the liquid. The density is read directly from the scale on the stem of the hydrometer at the point where the liquid surface meets it. This method is quick but generally less accurate than the pycnometer method.

  • Vibrating Tube Densimeter: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency is directly related to the density of the liquid, providing highly accurate results.

Determination of Refractive Index

The refractive index is a measure of how light bends as it passes through a substance and is a characteristic property.

  • Abbe Refractometer: This is a traditional and widely used instrument for measuring the refractive index of liquids. A few drops of the sample are placed on the prism, and the instrument is adjusted until a dividing line between light and dark fields is centered on a crosshair. The refractive index is then read from a scale. Temperature control is essential as the refractive index is temperature-dependent.

  • Digital Refractometer: These instruments offer a more automated and precise measurement of the refractive index. A small amount of the sample is placed on the sensor, and the refractive index is displayed digitally.

Visualizations: Chemical Behavior and Potential Metabolism

While specific biological pathways for this compound are not documented, its chemical structure suggests involvement in common metabolic processes for ketones and its existence in a state of equilibrium.

Keto-Enol Tautomerism

Like other ketones with an alpha-hydrogen, this compound exists in equilibrium with its enol tautomer. This tautomerism is a fundamental concept in organic chemistry and can influence the reactivity of the compound.

Caption: Keto-enol tautomerism of this compound.

Plausible Metabolic Pathway

Based on the metabolism of similar ketones like n-heptane, a plausible metabolic pathway for this compound involves oxidation reactions catalyzed by cytochrome P450 enzymes. This hypothetical pathway illustrates the potential biotransformation of the compound.

Metabolic_Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound Oxidized_Metabolite_1 Further Hydroxylation (e.g., Heptane-2,5-diol) This compound->Oxidized_Metabolite_1 Cytochrome P450 Oxidized_Metabolite_2 Oxidation to Diketone (e.g., Heptan-2,5-dione) This compound->Oxidized_Metabolite_2 Dehydrogenase Conjugated_Metabolite Conjugation (e.g., Glucuronidation) Oxidized_Metabolite_1->Conjugated_Metabolite Oxidized_Metabolite_2->Conjugated_Metabolite Excretion Excretion Conjugated_Metabolite->Excretion

Caption: A plausible metabolic pathway for this compound.

References

An In-depth Technical Guide to the Structure Elucidation of 5-Hydroxyheptan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5-hydroxyheptan-2-one. The document details the spectroscopic techniques used to confirm the molecular structure, presents predicted data for analysis, and outlines the experimental protocols for these methods.

Molecular Structure and Properties

This compound is an organic compound with the chemical formula C₇H₁₄O₂.[1] It possesses two functional groups: a hydroxyl (-OH) group and a ketone (C=O) group. Its IUPAC name is this compound, and its structure consists of a seven-carbon chain with a carbonyl group at the second position and a hydroxyl group at the fifth position.[1]

Table 1: Key Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₄O₂
Molecular Weight130.18 g/mol [1]
IUPAC NameThis compound[1]
SMILESCCC(CCC(=O)C)O[1]
CAS Number37902-41-3[1]

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following tables summarize the predicted spectroscopic data for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H12.15s-3H
H32.55t7.02H
H41.80m-2H
H53.80m-1H
H61.55m-2H
H70.95t7.53H
5-OH2.50 (broad)s-1H

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon PositionChemical Shift (δ, ppm)
C129.8
C2209.0
C342.5
C428.0
C567.5
C630.0
C710.0
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Fragment IonRelative Intensity (%)
130[C₇H₁₄O₂]⁺ (Molecular Ion)5
115[M - CH₃]⁺15
101[M - C₂H₅]⁺40
87[M - C₃H₇]⁺20
71[CH₃COCH₂CH₂]⁺80
59[CH(OH)CH₂CH₃]⁺100 (Base Peak)
43[CH₃CO]⁺90
Infrared (IR) Spectroscopy

Table 5: Predicted FT-IR Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 (broad)O-H stretchAlcohol
2960-2870C-H stretchAlkane
1715 (strong)C=O stretchKetone
1465C-H bendAlkane
1375C-H bendAlkane (CH₃)
1100C-O stretchSecondary Alcohol

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the purified this compound sample for ¹H NMR (50-100 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a 90° pulse angle and a relaxation delay of 2 seconds.

    • Accumulate 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C nucleus frequency.

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a 45° pulse angle and a relaxation delay of 2 seconds.

    • Accumulate 1024-4096 scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra and perform baseline correction.

    • Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities of all signals.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its elemental composition and structural features.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Instrument Setup (GC-MS with Electron Ionization):

    • Set the gas chromatograph (GC) conditions for optimal separation (e.g., select an appropriate column and temperature program).

    • Set the mass spectrometer to operate in Electron Ionization (EI) mode.

    • Use a standard ionization energy of 70 eV.

    • Set the mass analyzer to scan a mass-to-charge (m/z) range of 40-200 amu.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • Acquire the mass spectrum of the peak corresponding to the elution of this compound.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern, identifying major fragment ions and their corresponding neutral losses.

    • Correlate the fragmentation pattern with the proposed structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation (Neat Liquid Film):

    • Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

    • Place one drop of neat this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to obtain a high-quality spectrum.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C=O, C-H).

Visualization of Workflows and Pathways

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical steps taken to elucidate the structure of an unknown compound, as applied to this compound.

structure_elucidation cluster_initial Initial Analysis cluster_nmr Detailed Structural Analysis cluster_data Data Interpretation cluster_final Conclusion ms Mass Spectrometry (MS) mol_formula Determine Molecular Formula (from MS) ms->mol_formula ir Infrared (IR) Spectroscopy func_groups Identify Functional Groups (from IR) ir->func_groups nmr_1h 1H NMR h_framework Determine H Framework (from 1H NMR) nmr_1h->h_framework nmr_13c 13C NMR c_skeleton Determine C Skeleton (from 13C NMR) nmr_13c->c_skeleton nmr_2d 2D NMR (COSY, HSQC) connectivity Establish Connectivity (from 2D NMR) nmr_2d->connectivity structure Propose Structure: This compound mol_formula->structure func_groups->structure h_framework->structure c_skeleton->structure connectivity->structure

Caption: Logical workflow for the structure elucidation of this compound.

Hypothetical Signaling Pathway Involvement

While no specific signaling pathway has been definitively associated with this compound, as a hydroxy-ketone, it bears structural resemblance to intermediates in fatty acid metabolism and lipid signaling. The following diagram illustrates a hypothetical pathway where such a molecule could be generated or act as a signaling molecule.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response receptor GPCR / Nuclear Receptor enzyme2 Kinase / Phosphatase receptor->enzyme2 Activation phospholipids Membrane Phospholipids enzyme1 Lipase / Oxygenase phospholipids->enzyme1 Metabolism fatty_acid Fatty Acid (e.g., Heptanoic Acid) enzyme1->fatty_acid hydroxy_ketone This compound (Bioactive Lipid) fatty_acid->hydroxy_ketone Oxidation hydroxy_ketone->receptor Binding downstream Downstream Effector Protein enzyme2->downstream Signal Transduction response Gene Expression / Enzyme Activation downstream->response

Caption: Hypothetical signaling pathway for a bioactive lipid like this compound.

References

In-Depth Technical Guide: 5-Hydroxyheptan-2-one (CAS Number: 37902-41-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyheptan-2-one, with the CAS number 37902-41-3, is a bifunctional organic molecule belonging to the class of hydroxy ketones.[1] These compounds contain both a hydroxyl (-OH) and a ketone (C=O) functional group, imparting them with a unique reactivity profile that makes them valuable intermediates in organic synthesis. The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl carbon, along with the potential for enolization, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the known properties, a detailed plausible synthesis protocol, and an exploration of the potential biological significance of this compound.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is primarily sourced from computational predictions available in public chemical databases.

PropertyValueSource
Molecular Formula C7H14O2PubChem[1]
Molecular Weight 130.18 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES CCC(CCC(=O)C)OPubChem[1]
InChI InChI=1S/C7H14O2/c1-3-7(9)5-4-6(2)8/h7,9H,3-5H2,1-2H3PubChem[1]
InChIKey MQRALIJAASQPNT-UHFFFAOYSA-NPubChem[1]
XLogP3 0.5PubChem[1]
Topological Polar Surface Area 37.3 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 4PubChem

Experimental Protocols

Proposed Synthesis via Reformatsky Reaction

This protocol outlines a potential synthetic route to this compound from propanal and ethyl 4-bromobutanoate.

Reaction Scheme:

Propanal + Ethyl 4-bromobutanoate --(1. Zn, THF; 2. H3O+)--> Ethyl 5-hydroxyheptanoate --(H3O+, Δ)--> this compound

Materials and Reagents:

  • Propanal

  • Ethyl 4-bromobutanoate

  • Zinc dust (activated)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

  • Diethyl ether

  • Standard laboratory glassware and equipment (round-bottom flasks, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

  • Activation of Zinc: Zinc dust is activated by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and then dried under vacuum.

  • Reaction Setup: A three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer is charged with activated zinc dust and anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: A small amount of a solution of propanal and ethyl 4-bromobutanoate in anhydrous THF is added to the zinc suspension. The reaction mixture is gently warmed to initiate the reaction, which is indicated by a slight exotherm and the appearance of a cloudy solution.

  • Addition of Reactants: The remaining solution of propanal and ethyl 4-bromobutanoate is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials.

  • Work-up: The reaction mixture is cooled to room temperature and then quenched by the slow addition of dilute HCl. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with saturated NaHCO3 solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude ethyl 5-hydroxyheptanoate.

  • Hydrolysis and Decarboxylation: The crude ester is then subjected to acidic hydrolysis and decarboxylation by refluxing with a dilute mineral acid (e.g., HCl or H2SO4). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Final Work-up and Purification: Upon completion, the reaction mixture is cooled, neutralized, and extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated to give the crude this compound.

Purification and Analysis
  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

  • Analysis: The identity and purity of the final product can be confirmed by standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy to confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) and carbonyl (C=O) functional groups.

    • Gas Chromatography (GC): To assess the purity of the compound.

Potential Biological Significance

Direct studies on the biological activity of this compound are scarce in the scientific literature. However, the biological roles of structurally related aliphatic ketones, such as 2-heptanone, can provide insights into its potential applications.

2-Heptanone is a naturally occurring compound found in various plants and is also a pheromone in some insects and mammals.[7] It has been identified as a component of the alarm pheromone of honeybees and has been shown to act as an anesthetic on pests like wax moth larvae and Varroa mites.[7][8] This suggests a potential application of related compounds in pest control.

Furthermore, long-chain aliphatic hydroxy ketones isolated from medicinal plants have been reported to exhibit a range of biological activities, including anticancer, antimicrobial, and antioxidant properties.[9] The presence of both a hydroxyl and a ketone group in this compound makes it a candidate for investigation into similar biological activities. Its bifunctional nature could allow for interactions with biological targets such as enzymes and receptors. Further research is warranted to explore the potential pharmacological and biological activities of this compound.

Visualizations

Retrosynthetic Analysis

The following diagram illustrates a plausible retrosynthetic pathway for this compound, leading back to simple starting materials.

Retrosynthesis This compound This compound γ-Hydroxy Ester γ-Hydroxy Ester This compound->γ-Hydroxy Ester Decarboxylation Propanal Propanal γ-Hydroxy Ester->Propanal Reformatsky Reaction Ethyl 4-bromobutanoate Ethyl 4-bromobutanoate γ-Hydroxy Ester->Ethyl 4-bromobutanoate Reformatsky Reaction Synthesis_Workflow cluster_synthesis Synthesis of Ethyl 5-hydroxyheptanoate cluster_hydrolysis Hydrolysis & Purification Start Start Activate_Zn Activate Zinc Dust (HCl wash) Start->Activate_Zn Setup_Reaction Setup Reaction Vessel (Zn, THF, Inert Atm.) Activate_Zn->Setup_Reaction Add_Reactants Add Propanal & Ethyl 4-bromobutanoate Setup_Reaction->Add_Reactants Reflux Reflux for 1-2h Add_Reactants->Reflux Quench Quench with dilute HCl Reflux->Quench Extract Extract with Et2O Quench->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry_Concentrate Dry (MgSO4) & Concentrate Wash->Dry_Concentrate Crude_Ester Crude_Ester Dry_Concentrate->Crude_Ester Acid_Hydrolysis Acidic Hydrolysis & Decarboxylation Crude_Ester->Acid_Hydrolysis Neutralize_Extract Neutralize & Extract Acid_Hydrolysis->Neutralize_Extract Dry_Concentrate_2 Dry & Concentrate Neutralize_Extract->Dry_Concentrate_2 Purify Purify (Vacuum Distillation or Chromatography) Dry_Concentrate_2->Purify Final_Product This compound Purify->Final_Product

References

The Biological Activity of 5-Hydroxyheptan-2-one: A Technical Overview of a Knowledge Gap and Future Research Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyheptan-2-one is a chemical compound with the molecular formula C7H14O2. Despite its presence in chemical databases, a comprehensive review of the scientific literature reveals a significant gap in the understanding of its biological activity. There is a notable absence of published studies detailing its specific mechanisms of action, associated signaling pathways, or quantitative efficacy. This technical guide summarizes the available physicochemical data for this compound and explores potential biological roles based on the known activities of structurally related compounds. The document aims to provide a foundation for future research by outlining hypothetical activities and corresponding experimental approaches.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from publicly available chemical databases.

PropertyValueSource
Molecular Formula C7H14O2PubChem
Molecular Weight 130.18 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 37902-41-3PubChem
SMILES CCC(CCC(=O)C)OPubChem
InChI InChI=1S/C7H14O2/c1-3-7(9)5-4-6(2)8/h7,9H,3-5H2,1-2H3PubChem
InChIKey MQRALIJAASQPNT-UHFFFAOYSA-NPubChem

Potential Biological Activities: An Extrapolation from Related Compounds

While direct evidence is lacking for this compound, the biological activities of similar molecules, particularly other ketones and alcohols, suggest potential areas for investigation.

As a Microbial Volatile Organic Compound (MVOC)

Many microorganisms produce volatile organic compounds (MVOCs) as part of their metabolism. These can act as signaling molecules or have antimicrobial properties. Ketones, such as 2-heptanone, have been identified as MVOCs produced by various bacteria, including those associated with honey bees where they play a protective role against pathogens.[1][2] It is plausible that this compound could be produced by certain microbial species and may exhibit similar antimicrobial or signaling functions.

As a Semiochemical

Hydroxy ketones are a class of compounds known to act as semiochemicals (pheromones or kairomones) in insects and other organisms.[3] These chemicals mediate interactions between individuals of the same or different species, influencing behaviors such as mating, aggregation, or host location. The structural features of this compound make it a candidate for investigation as an insect attractant or repellent.

General Antimicrobial Properties

Derivatives of hydroxy-ketones have been synthesized and evaluated for their antibacterial and antifungal activities.[4][5][6] Although the specific efficacy of this compound is unknown, its chemical structure suggests that it could possess some level of antimicrobial activity.

Proposed Experimental Workflows

Given the absence of data, the following diagrams illustrate conceptual workflows for the initial screening of this compound for potential biological activities.

experimental_workflow_antimicrobial cluster_synthesis Compound Acquisition cluster_screening Antimicrobial Screening cluster_bacterial Antibacterial cluster_fungal Antifungal cluster_quantification Quantitative Analysis synthesis Synthesis or Purchase of This compound gram_pos Gram-positive Bacteria Panel synthesis->gram_pos gram_neg Gram-negative Bacteria Panel synthesis->gram_neg yeast Yeast Panel synthesis->yeast mold Filamentous Fungi Panel synthesis->mold mic MIC Determination gram_pos->mic gram_neg->mic yeast->mic mold->mic mbc_mfc MBC/MFC Determination mic->mbc_mfc

Caption: Conceptual workflow for antimicrobial screening of this compound.

experimental_workflow_semiochemical cluster_compound Compound Preparation cluster_screening Bioassays cluster_identification Activity Confirmation compound This compound (Pure enantiomers and racemate) eag Electroantennography (EAG) Screening (Target Insect Panel) compound->eag behavioral Behavioral Assays (Olfactometer/Wind Tunnel) eag->behavioral Active Compounds dose_response Dose-Response Studies behavioral->dose_response field_trials Field Trapping Experiments dose_response->field_trials

Caption: Conceptual workflow for semiochemical activity screening.

General Experimental Protocols

The following are generalized protocols that could be adapted for the investigation of this compound's biological activity.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a defined cell density (e.g., McFarland standard).

  • Compound Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for the test microorganism.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

  • Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Aliquots from wells showing no growth are plated on agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in viable cells.

Electroantennography (EAG)
  • Antennal Preparation: An antenna is excised from the target insect and mounted between two electrodes.

  • Stimulus Delivery: A defined puff of air carrying a known concentration of this compound is delivered over the antennal preparation.

  • Signal Recording: The electrical response (depolarization) of the antenna is recorded.

  • Data Analysis: The amplitude of the response is measured and compared to positive and negative controls to determine if the compound elicits an olfactory response.

Conclusion

There is currently a significant lack of published data on the biological activity of this compound. Based on the activities of structurally related compounds, potential areas of investigation include its role as a microbial volatile organic compound with antimicrobial properties or as a semiochemical in insect communication. The experimental workflows and protocols outlined in this guide provide a starting point for future research to elucidate the biological function of this compound. Such studies are essential to uncover any potential applications in fields such as agriculture, medicine, or biotechnology.

References

The Elusive Natural Presence of 5-Hydroxyheptan-2-one: A Survey of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a notable absence of documented evidence for the natural occurrence of 5-Hydroxyheptan-2-one. While its parent compound, 2-heptanone, and other structural isomers are well-known natural products found in a variety of organisms, this compound has not been identified as a constituent of any plant, animal, or microorganism to date. This technical guide summarizes the current state of knowledge, details the natural sources of closely related compounds, and provides context for researchers, scientists, and drug development professionals interested in the chemical ecology and biosynthesis of aliphatic ketones.

This compound: An Undiscovered Natural Product

Despite extensive research into the chemical composition of natural volatile and semi-volatile compounds, this compound remains absent from natural product databases and the scientific literature concerning natural sources. Chemical databases such as PubChem provide detailed information on the physical and chemical properties of this compound, but do not list any known natural occurrences[1]. Searches for its isolation, quantification, or biosynthesis in natural systems have not yielded any specific findings.

The Natural Occurrence of Structurally Related Compounds

In contrast to this compound, several of its isomers and its parent ketone, 2-heptanone, are prevalent in nature. Understanding the sources and functions of these related molecules can provide valuable context for the potential roles that this compound might play if discovered in a natural system.

2-Heptanone

2-Heptanone is a widely distributed natural compound, contributing to the aroma and flavor of many foods and acting as a semiochemical in insects.

  • In Food: It is a characteristic component of blue cheeses, such as Gorgonzola, where it contributes to the distinctive sharp and fruity aroma[2]. It is also found in beer, white bread, butter, and potato chips[2][3].

  • In Insects: 2-Heptanone serves as an alarm pheromone in honeybees, released to alert other bees to a threat[2]. It is also found in the urine of stressed rats, suggesting a role in chemical communication[2].

  • In Plants: While less common, 2-heptanone has been identified as a volatile component in some plants.

The biosynthesis of 2-heptanone in microorganisms, particularly fungi like Penicillium roqueforti used in cheese production, occurs through the β-oxidation of fatty acids.

Other Hydroxyheptanone Isomers

While this compound is not documented as a natural product, other hydroxylated isomers of 2-heptanone have been identified in nature. For instance, 7-hydroxyheptan-2-one has been reported, although its natural sources are not extensively documented in the readily available literature[4]. The presence of these isomers suggests that the enzymatic machinery for hydroxylating the heptanone backbone exists in nature.

Methodologies for the Study of Aliphatic Ketones from Natural Sources

For researchers interested in investigating the potential natural occurrence of this compound or studying related compounds, a general workflow for the isolation and identification of volatile and semi-volatile compounds is applicable.

Sample Collection and Preparation

The initial step involves the collection of the biological material (e.g., plant leaves, fungal cultures, insect glands). The preparation method will depend on the nature of the sample and the target compound's volatility. Common techniques include:

  • Headspace Analysis: For highly volatile compounds, solid-phase microextraction (SPME) or dynamic headspace sampling can be used to capture volatiles from the air surrounding the sample.

  • Solvent Extraction: For less volatile compounds, extraction with an appropriate organic solvent (e.g., dichloromethane, hexane, ethyl acetate) is employed.

  • Steam Distillation: This technique can be used to isolate volatile oils from plant material.

Chromatographic Separation and Identification

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for separating and identifying volatile and semi-volatile compounds like hydroxyketones.

  • Gas Chromatography (GC): The extract is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the column.

  • Mass Spectrometry (MS): As compounds elute from the GC column, they are fragmented and ionized in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint that can be used to identify the compound by comparison to spectral libraries (e.g., NIST, Wiley).

Structural Elucidation

For novel compounds or to confirm the identity of a known compound, further spectroscopic analysis is necessary:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structure determination.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of specific functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups in this compound.

Below is a generalized workflow for the investigation of natural sources for a target compound like this compound.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_analysis Analysis cluster_identification Identification & Confirmation sample_collection Biological Material (Plant, Fungus, Insect) extraction Extraction (SPME, Solvent, Distillation) sample_collection->extraction gcms GC-MS Analysis extraction->gcms data_processing Data Processing (Library Matching) gcms->data_processing tentative_id Tentative Identification data_processing->tentative_id nmr_ir NMR & IR Spectroscopy tentative_id->nmr_ir structure_elucidation Structure Elucidation nmr_ir->structure_elucidation final_report final_report structure_elucidation->final_report Final Report

Figure 1. A generalized experimental workflow for the isolation and identification of natural products.

Conclusion and Future Directions

The current body of scientific knowledge does not support the natural occurrence of this compound. However, the prevalence of its structural relatives in diverse biological systems suggests that its existence as a yet-undiscovered natural product is plausible. Future research employing high-resolution analytical techniques on a wider range of unexplored organisms may yet reveal its presence in nature. Such a discovery would open new avenues for investigating its biosynthetic pathways, ecological roles, and potential applications in fields such as flavor chemistry, semiochemistry, and drug development. Researchers are encouraged to utilize the methodologies outlined in this guide to explore the vast chemical diversity of the natural world.

References

An In-depth Technical Guide to 5-Hydroxyheptan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Hydroxyheptan-2-one, a bifunctional organic molecule featuring both a hydroxyl and a ketone group. Its unique chemical structure makes it a valuable intermediate in various synthetic pathways. This document outlines its chemical properties, provides detailed hypothetical experimental protocols for its synthesis and reactions, and illustrates a logical workflow for its utilization in research.

Core Concepts: IUPAC Nomenclature and Physicochemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] This name is derived from the seven-carbon heptane backbone, with a ketone functional group at the second position and a hydroxyl group at the fifth position.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₇H₁₄O₂[1]
Molecular Weight 130.18 g/mol [1]
CAS Number 37902-41-3[1]
SMILES CCC(CCC(=O)C)O[1]
XLogP3 0.5[1]

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound in the scientific literature, the following sections provide detailed, representative methodologies for its synthesis and subsequent reactions based on established organic chemistry principles for similar hydroxyketones.

Protocol 1: Synthesis of this compound via Aldol Addition

This protocol describes a plausible synthesis route using a crossed aldol reaction between propanal and acetone, followed by a selective reduction.

Materials:

  • Propanal

  • Acetone

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Dry ice/acetone bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Enolate Formation: A solution of LDA (1.1 equivalents) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Acetone (1.0 equivalent), dissolved in anhydrous THF, is added dropwise to the LDA solution. The mixture is stirred at this temperature for 30 minutes to ensure complete formation of the lithium enolate of acetone.

  • Aldol Addition: Propanal (1.2 equivalents), freshly distilled, is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for 1-2 hours at this temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup of Aldol Adduct: The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldol adduct, this compound.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Protocol 2: Oxidation of this compound to Heptane-2,5-dione

This protocol outlines the oxidation of the secondary alcohol in this compound to a ketone using a common oxidizing agent.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Celite®

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: A solution of this compound (1.0 equivalent) in anhydrous DCM is added to a suspension of PCC (1.5 equivalents) and a small amount of silica gel in anhydrous DCM at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: The reaction mixture is filtered through a pad of Celite® and silica gel, and the filter cake is washed with additional DCM. The filtrate is concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure heptane-2,5-dione.

Logical Workflow and Potential Applications

While no specific signaling pathways involving this compound have been definitively characterized, its structure suggests potential roles as a precursor in the synthesis of more complex molecules, such as pheromones or other biologically active compounds. The following diagram illustrates a logical workflow for the synthesis and potential derivatization of this compound for research purposes.

G Propanal Propanal Aldol_Reaction Aldol Reaction Propanal->Aldol_Reaction Acetone Acetone Acetone->Aldol_Reaction Hydroxyketone This compound Aldol_Reaction->Hydroxyketone Synthesis Oxidation Oxidation (e.g., PCC) Hydroxyketone->Oxidation Reaction Reduction Reduction (e.g., NaBH4) Hydroxyketone->Reduction Reaction Diketone Heptane-2,5-dione Oxidation->Diketone Derivatization Further Derivatization Diketone->Derivatization Diol Heptane-2,5-diol Reduction->Diol Diol->Derivatization Bioactive_Molecules Potential Bioactive Molecules (e.g., Pheromone Analogs) Derivatization->Bioactive_Molecules

A logical workflow for the synthesis and derivatization of this compound.

This workflow highlights the central role of this compound as a versatile intermediate. Through oxidation, it can be converted to the corresponding diketone, while reduction of the ketone functionality would yield a diol. Both the diketone and diol can serve as precursors for further chemical modifications to generate a library of compounds for screening in drug discovery or for the synthesis of specific target molecules. The bifunctional nature of this compound allows for selective reactions at either the hydroxyl or carbonyl group, providing a powerful tool for synthetic chemists.

References

Spectroscopic Profile of 5-Hydroxyheptan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Hydroxyheptan-2-one. Due to the limited availability of experimentally derived spectra in public databases, this guide presents a combination of available data and predicted spectroscopic values based on established principles of organic spectroscopy. Detailed experimental protocols for the acquisition of such data are also provided to facilitate further research and verification.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are intended to serve as a reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Coupling Constant (J, Hz)
~3.75m1HH-5-
~2.55t2HH-37.2
~2.15s3HH-1-
~1.70m2HH-4-
~1.45m2HH-6-
~0.90t3HH-77.4

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ, ppm)Assignment
~209.0C-2
~67.5C-5
~43.0C-3
~30.0C-1
~29.5C-4
~29.0C-6
~9.5C-7

Table 3: Expected Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)Functional GroupDescription
3400-3200 (broad)O-HAlcohol stretch
2960-2850C-HAlkane stretch
1715C=OKetone stretch
1465C-HAlkane bend
1375C-HAlkane bend
1100C-OAlcohol stretch

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

m/zProposed Fragment
130[M]⁺ (Molecular Ion)
115[M - CH₃]⁺
101[M - C₂H₅]⁺
87[M - C₃H₇]⁺
71[M - H₂O - C₂H₅]⁺
58[CH₃COCH₃]⁺ (McLafferty rearrangement)
43[CH₃CO]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired chemical shift reference.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0.00 ppm).

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This is typically done using a larger number of scans than for ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum, with the solvent peak used for referencing (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small drop of liquid this compound directly onto the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Common techniques include direct infusion or coupling with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization:

    • Electron Ionization (EI) for GC-MS: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • Electrospray Ionization (ESI) for LC-MS: The sample solution is sprayed through a heated capillary to which a high voltage is applied, creating charged droplets that desolvate to produce ions.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis Sample Sample NMR NMR Sample->NMR Connectivity IR IR Sample->IR Functional Groups MS MS Sample->MS Molecular Weight Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Functional_Groups Functional Group ID IR->Functional_Groups Molecular_Weight_Formula Molecular Weight & Formula MS->Molecular_Weight_Formula Functional_Groups->Structure_Elucidation Molecular_Weight_Formula->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

5-Hydroxyheptan-2-one: An In-Depth Technical Review and Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 5-hydroxyheptan-2-one, a bifunctional organic molecule. Due to a notable scarcity of specific research on this compound, this document summarizes the available data and presents proposed experimental protocols and predicted spectroscopic information based on established chemical principles and data from analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound possesses both a hydroxyl (-OH) and a ketone (C=O) functional group, making it a potentially versatile building block in organic synthesis.[1] The fundamental physicochemical properties of this compound are detailed in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₁₄O₂[1]
Molecular Weight 130.18 g/mol [1]
IUPAC Name This compound[1]
CAS Number 37902-41-3[2]
SMILES CCC(CCC(=O)C)O[1]
InChIKey MQRALIJAASQPNT-UHFFFAOYSA-N[1]
XLogP3 0.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not available in the current scientific literature. However, a plausible and widely used method for the formation of such β-hydroxy ketones is the aldol addition reaction. A proposed synthetic route involves the nucleophilic addition of the lithium enolate of acetone to propanal.

Proposed Experimental Protocol: Synthesis via Aldol Addition

This protocol describes a general procedure for the synthesis of this compound. Optimization of reaction conditions, including stoichiometry, temperature, and reaction duration, would be necessary to achieve high yields.

Materials:

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Acetone, anhydrous

  • Propanal, freshly distilled

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for conducting reactions under anhydrous conditions

Procedure:

  • Formation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet, dissolve freshly distilled diisopropylamine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium in hexanes dropwise, ensuring the temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 30 minutes to generate the LDA solution.

  • Generation of Acetone Enolate: Slowly add anhydrous acetone to the LDA solution at -78 °C. Allow the reaction to stir for 1 hour at this temperature to ensure the complete formation of the lithium enolate of acetone.

  • Aldol Addition Reaction: Add freshly distilled propanal dropwise to the acetone enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2 to 3 hours.

  • Reaction Quenching: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to gradually warm to room temperature.

  • Extraction and Isolation: Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound using flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Proposed Synthetic Workflow Diagram

Synthetic Workflow for this compound Proposed Synthesis of this compound cluster_StartingMaterials Starting Materials cluster_ReagentsAndConditions Reagents & Conditions cluster_ProcessSteps Key Process Steps cluster_FinalProduct Final Product Propanal Propanal AldolReaction Aldol Addition Propanal->AldolReaction Acetone Acetone EnolateFormation Enolate Formation Acetone->EnolateFormation LDA 1. LDA, THF, -78 °C LDA->EnolateFormation Quench 2. aq. NH4Cl Purification Purification Quench->Purification Crude Product EnolateFormation->AldolReaction Lithium Enolate AldolReaction->Quench FinalProduct This compound Purification->FinalProduct

References

Methodological & Application

Synthesis of 5-Hydroxyheptan-2-one: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-hydroxyheptan-2-one, a valuable intermediate in organic synthesis. The protocols outlined below are based on established chemical principles and aim to provide a reproducible method for obtaining the target compound.

Introduction

This compound is a bifunctional organic molecule containing both a hydroxyl and a ketone functional group. This structure makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl group allows for a wide range of chemical transformations.

Synthesis Methodology

The primary method for the synthesis of this compound is the aldol condensation reaction. This reaction involves the base-catalyzed reaction of an enolate with a carbonyl compound. In this case, the enolate of acetone reacts with propanal to form a β-hydroxy ketone, which is this compound.

Reaction Scheme:

An alternative, though less direct, approach could involve a Grignard reaction. This would entail the reaction of an appropriate Grignard reagent with a protected keto-aldehyde or a related derivative. However, the aldol condensation represents a more straightforward and atom-economical approach.

Data Presentation

While specific experimental data for the synthesis of this compound is not widely published, the following table outlines the expected physical and chemical properties of the compound. This data is compiled from publicly available chemical databases.

PropertyValueSource
Molecular FormulaC₇H₁₄O₂PubChem[1]
Molecular Weight130.18 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number37902-41-3PubChem[1]

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound via an aldol condensation reaction. This protocol is based on general procedures for similar aldol condensations and may require optimization for specific laboratory conditions.

Materials and Equipment:

  • Acetone (reagent grade)

  • Propanal (reagent grade)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), dilute solution

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (optional, for purification)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve a catalytic amount of sodium hydroxide in a minimal amount of water. Cool the flask in an ice bath.

  • Addition of Reactants: Add a molar excess of acetone to the cooled NaOH solution. While stirring vigorously, add propanal dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture by slowly adding a dilute solution of hydrochloric acid until the pH is approximately 7.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Propanal is a volatile and flammable liquid. Handle with care and avoid ignition sources.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

Mandatory Visualization

The following diagram illustrates the logical workflow of the synthesis of this compound via aldol condensation.

Synthesis_Workflow Start Start Reactants Mix Acetone and Propanal Start->Reactants Base_Addition Add NaOH Catalyst (in ice bath) Reactants->Base_Addition Reaction Aldol Condensation Base_Addition->Reaction Neutralization Neutralize with dilute HCl Reaction->Neutralization Extraction Extract with Diethyl Ether Neutralization->Extraction Drying Dry Organic Layer (MgSO4) Extraction->Drying Concentration Remove Solvent (Rotary Evaporator) Drying->Concentration Purification Purify by Vacuum Distillation Concentration->Purification End This compound Purification->End

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of 5-Hydroxyheptan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 5-hydroxyheptan-2-one, a valuable intermediate in organic synthesis. The following methods are described: fractional vacuum distillation, column chromatography, and recrystallization. Each method is suitable for different scales of purification and purity requirements.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for selecting the appropriate purification technique and for monitoring the purity of the final product.

PropertyValue
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol [1]
IUPAC Name This compound[1]
CAS Number 37902-41-3[1]
Boiling Point Not available at atmospheric pressure. Estimated boiling point under vacuum is crucial for distillation.
Solubility Soluble in common organic solvents such as ethanol, acetone, and dichloromethane. Solubility in non-polar solvents like hexane is lower.
Appearance Expected to be a colorless to pale yellow liquid at room temperature.

Purification Techniques

The choice of purification method depends on the nature and quantity of impurities present in the crude this compound. The following sections detail the most common and effective techniques.

Fractional Vacuum Distillation

Fractional vacuum distillation is a highly effective method for purifying liquid compounds, especially those with high boiling points or those that are thermally sensitive. By reducing the pressure, the boiling point of the compound is lowered, preventing decomposition. This technique is ideal for separating this compound from non-volatile impurities and other volatile components with different boiling points.

Protocol:

  • Preparation of the Crude Material: If the crude material contains acidic or basic impurities, it is advisable to perform a preliminary work-up. Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. For crude material containing significant amounts of aldehyde impurities, a pre-treatment with a non-volatile amine can be employed to convert the aldehydes into higher-boiling derivatives before distillation.[2]

  • Assembly of the Distillation Apparatus: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), a Vigreux column, a condenser, and a receiving flask. Ensure all glassware joints are properly greased and sealed to maintain a stable vacuum.

  • Distillation Procedure:

    • Place the crude this compound in the distillation flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling.

    • Gradually reduce the pressure to the desired level. The optimal pressure will depend on the desired boiling temperature.

    • Slowly heat the distillation flask using a heating mantle or an oil bath.

    • Collect the fraction that distills at a constant temperature and pressure. This fraction will be the purified this compound.

    • Monitor the distillation process carefully, recording the temperature and pressure at which the main fraction is collected.

  • Purity Assessment: The purity of the collected fractions can be assessed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data (Illustrative):

ParameterValue
Pressure 1-10 mmHg
Boiling Point Range 80-100 °C (estimated)
Expected Purity >98%
Typical Yield 70-90%

Workflow Diagram:

G crude Crude this compound pretreatment Pre-treatment (Optional) - Acid/Base Wash - Amine Treatment crude->pretreatment distillation Fractional Vacuum Distillation pretreatment->distillation pure Purified this compound distillation->pure analysis Purity Analysis (GC, NMR) pure->analysis

Fractional Vacuum Distillation Workflow
Silica Gel Column Chromatography

Column chromatography is a versatile technique for purifying compounds based on their polarity. Since this compound contains both a hydroxyl group and a ketone group, it is a polar molecule and will adhere to the polar stationary phase (silica gel). By using a mobile phase of appropriate polarity, impurities can be separated from the desired product.

Protocol:

  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude material to be purified.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

    • Add a layer of sand on top of the silica gel to protect the surface.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate with a low percentage of ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing the purified this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

  • Purity Assessment: Assess the purity of the final product using GC or NMR.

Quantitative Data (Illustrative):

ParameterValue
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase (Gradient) Hexane : Ethyl Acetate (9:1 to 7:3)
Expected Purity >99%
Typical Yield 60-80%

Workflow Diagram:

G crude Crude this compound sample_loading Sample Loading crude->sample_loading column_prep Column Preparation (Silica Gel Slurry) column_prep->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure solvent_removal Solvent Removal combine_pure->solvent_removal pure Purified this compound solvent_removal->pure

Silica Gel Column Chromatography Workflow
Recrystallization (for solid derivatives)

While this compound is a liquid at room temperature, this technique is applicable for the purification of solid derivatives of the compound, which may be synthesized for characterization or as part of a larger synthetic route. Recrystallization is based on the principle that the solubility of a compound in a solvent increases with temperature.

Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the solid derivative has high solubility at elevated temperatures and low solubility at low temperatures. Common solvents for recrystallization include ethanol, methanol, acetone, and ethyl acetate, or mixtures with a non-polar solvent like hexane.

  • Dissolution: Dissolve the crude solid derivative in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining impurities and then dry the crystals under vacuum.

  • Purity Assessment: The purity of the recrystallized product can be determined by measuring its melting point (a sharp melting point close to the literature value indicates high purity) and by spectroscopic methods.

Quantitative Data (Illustrative):

ParameterValue
Typical Solvents Ethanol/Water, Acetone/Hexane
Expected Purity >99%
Typical Yield 50-80%

Logical Relationship Diagram:

G start Crude Solid Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling dissolve->cool No insoluble impurities hot_filter->cool crystallize Crystallization cool->crystallize filter Vacuum Filtration crystallize->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure Pure Crystalline Product dry->pure

Recrystallization Process Logic

Conclusion

The purification of this compound can be effectively achieved using fractional vacuum distillation for large-scale purification of the liquid, while column chromatography offers higher purity for smaller scales. For solid derivatives, recrystallization is the method of choice. The selection of the most appropriate technique will depend on the specific requirements of the research or development project, including the initial purity of the crude material, the desired final purity, and the scale of the operation. Careful execution of these protocols will yield high-purity this compound suitable for use in demanding applications.

References

Application Notes and Protocols for the Analysis of 5-Hydroxyheptan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 5-Hydroxyheptan-2-one, a chiral hydroxy ketone. The protocols are intended for use by researchers in natural product chemistry, drug discovery, and metabolomics.

Introduction

This compound (C₇H₁₄O₂) is a polyfunctional organic molecule containing both a ketone and a secondary alcohol functional group.[1] Its chirality and bifunctionality make it a potentially valuable chiral building block in organic synthesis and a target for analytical characterization in various biological and chemical systems. Accurate and robust analytical methods are essential for its detection, quantification, and characterization.

Analytical Methods Overview

A multi-faceted analytical approach is recommended for the comprehensive analysis of this compound. This typically involves chromatographic separation coupled with mass spectrometric or spectroscopic detection.

Workflow for Analytical Characterization

Analytical_Workflow cluster_Sample Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Analysis & Characterization Sample Biological or Chemical Matrix Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Sample->Extraction Derivatization Optional Derivatization (e.g., Silylation for GC-MS) Extraction->Derivatization HPLC High-Performance Liquid Chromatography (HPLC) Extraction->HPLC Chiral & Achiral Analysis NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Extraction->NMR Structural Confirmation GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GCMS Volatile Analysis Quantification Quantification GCMS->Quantification Structure Structural Elucidation GCMS->Structure HPLC->Quantification Purity Enantiomeric Purity HPLC->Purity NMR->Structure

Fig. 1: General analytical workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Data Presentation

Table 1: Representative GC-MS Data for this compound

ParameterValue
Retention Time (min) 10-15 (method dependent)
Molecular Ion [M]⁺ (m/z) 130
Key Fragment Ions (m/z) 115, 101, 87, 71, 58, 43
Limit of Detection (LOD) Low ng/mL range
Limit of Quantification (LOQ) Low to mid ng/mL range
Experimental Protocol

Sample Preparation:

  • Extraction:

    • Liquid-Liquid Extraction (LLE): For aqueous samples, extract with a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

    • Solid-Phase Extraction (SPE): For complex matrices, use a C18 or similar reversed-phase SPE cartridge to isolate the analyte.

  • Derivatization (Optional but Recommended):

    • To improve volatility and peak shape, the hydroxyl group can be derivatized. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Protocol: Evaporate the extracted sample to dryness under a stream of nitrogen. Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine. Heat at 60°C for 30 minutes.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[2]

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of less volatile compounds and for the separation of enantiomers.

Data Presentation

Table 2: Representative HPLC Data for this compound

ParameterAchiral AnalysisChiral Analysis
Stationary Phase C18Polysaccharide-based (e.g., Chiralcel OD-H)
Mobile Phase Acetonitrile/WaterHexane/Isopropanol
Retention Time (min) 5-10Enantiomer 1: 8-12, Enantiomer 2: 10-15
Detection Wavelength (nm) 210 nm (UV) or MS210 nm (UV) or MS
Resolution (Rs) N/A> 1.5
Experimental Protocol: Chiral Separation

Sample Preparation:

  • Dissolve the extracted and dried sample in the initial mobile phase.

  • Filter through a 0.45 µm syringe filter before injection.

HPLC Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase.[3][4]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for best resolution. For acidic compounds, 0.1% trifluoroacetic acid can be added; for basic compounds, 0.1% diethylamine can be added.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detector: UV detector at 210 nm or a mass spectrometer.

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound.

Data Presentation

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
12.15 (s, 3H)29.8
2-209.0
32.50 (t, 2H)43.0
41.70 (m, 2H)30.0
53.80 (m, 1H)67.5
61.50 (m, 2H)30.2
70.95 (t, 3H)10.0
OHVariable (broad s, 1H)-

Note: These are predicted values and may vary slightly from experimental data.

Experimental Protocol

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

NMR Parameters:

  • Spectrometer: Bruker Avance III 500 MHz or equivalent.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 3.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.5 s

  • 2D NMR: Standard COSY, HSQC, and HMBC experiments should be performed for complete structural assignment.

Potential Metabolic Pathway

While a specific metabolic pathway for this compound is not well-documented, a plausible pathway can be hypothesized based on the metabolism of other medium-chain fatty acids and ketones.

Metabolic_Pathway This compound This compound Oxidation1 Alcohol Dehydrogenase This compound->Oxidation1 Reduction1 Carbonyl Reductase This compound->Reduction1 Heptan-2,5-dione Heptan-2,5-dione Oxidation1->Heptan-2,5-dione BetaOxidation β-Oxidation-like Pathway Heptan-2,5-dione->BetaOxidation Heptan-2,5-diol Heptan-2,5-diol Reduction1->Heptan-2,5-diol AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

References

Application Notes and Protocols for 5-Hydroxyheptan-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyheptan-2-one is a bifunctional organic molecule containing both a secondary alcohol and a methyl ketone functional group. This unique combination makes it a versatile building block in organic synthesis, offering multiple reaction sites for the construction of more complex molecular architectures. Its structure allows for a variety of chemical transformations, including oxidation, reduction, olefination, and cyclization reactions. These potential applications are critical for the synthesis of natural products, pharmaceuticals, and other high-value chemical entities. This document provides an overview of the potential applications of this compound, along with detailed, generalized experimental protocols for key transformations.

Key Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol
CAS Number 37902-41-3
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point Not readily available
Solubility Soluble in common organic solvents

Applications in Organic Synthesis

The dual functionality of this compound allows for a range of synthetic transformations, making it a valuable intermediate.

Precursor for Chiral 1,4-Diols

The ketone functionality of this compound can be stereoselectively reduced to yield a chiral 1,4-diol. Chiral diols are important building blocks in the synthesis of numerous natural products and pharmaceuticals.

Synthesis of Substituted Tetrahydrofurans

As a γ-hydroxy ketone, this compound can undergo intramolecular cyclization to form 2,5-disubstituted tetrahydrofuran derivatives. The tetrahydrofuran motif is a common core structure in many biologically active compounds.

Elaboration via Carbonyl Chemistry

The ketone can be functionalized through various classic carbonyl reactions, such as the Wittig reaction to form alkenes or aldol condensation to create larger carbon skeletons. The presence of the hydroxyl group may require a protection strategy depending on the reaction conditions.

Oxidation to a 1,4-Diketone

The secondary alcohol can be oxidized to a ketone, yielding heptane-2,5-dione. 1,4-Diketones are precursors to various five-membered heterocyclic systems like furans, pyrroles, and thiophenes via the Paal-Knorr synthesis.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Diastereoselective Reduction of the Ketone to a 1,4-Diol

This protocol describes the reduction of the ketone in this compound to a secondary alcohol, leading to a heptane-2,5-diol. The diastereoselectivity can be influenced by the choice of reducing agent and reaction conditions.

Reaction Scheme:

G start This compound product Heptane-2,5-diol start->product Reduction reagents NaBH4, MeOH or LiAlH4, THF

Caption: Diastereoselective reduction of this compound.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Methanol (for NaBH₄) or Tetrahydrofuran (THF, anhydrous, for LiAlH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure (using NaBH₄):

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diol.

  • Purify the product by flash column chromatography.

Quantitative Data (Representative):

Reducing AgentSolventTemperature (°C)Typical Yield (%)Typical Diastereomeric Ratio (syn:anti)
NaBH₄MeOH0 to rt85-9560:40 to 75:25
LiAlH₄THF-78 to 090-9850:50 to 65:35
Protocol 2: Intramolecular Cyclization to a Tetrahydrofuran Derivative

This protocol outlines the acid-catalyzed intramolecular cyclization of this compound to form 2-methyl-5-ethyl-tetrahydrofuran.

Reaction Scheme:

G start This compound product 2-Methyl-5-ethyl-tetrahydrofuran start->product Cyclization reagents p-TsOH (cat.) Toluene, Dean-Stark

Caption: Intramolecular cyclization to a tetrahydrofuran.

Materials:

  • This compound

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in toluene, add a catalytic amount of p-TsOH (0.05 eq).

  • Equip the flask with a Dean-Stark apparatus and a condenser and heat the mixture to reflux.

  • Monitor the reaction for the formation of water in the Dean-Stark trap and by TLC.

  • After completion, cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting tetrahydrofuran derivative by distillation or flash column chromatography.

Quantitative Data (Representative):

CatalystSolventTemperature (°C)Typical Yield (%)
p-TsOHTolueneReflux70-85
H₂SO₄ (cat.)Dioxane8065-80
Protocol 3: Wittig Olefination of the Ketone

This protocol describes the conversion of the ketone functionality to an alkene using a Wittig reagent. The hydroxyl group may need protection depending on the basicity of the ylide generation. A stabilized ylide is used here to minimize side reactions.

Reaction Scheme:

G cluster_0 Wittig Reagent Formation cluster_1 Olefination Ph3PCH2Br Ph₃P⁺CH₂R Br⁻ Ylide Ph₃P=CHR Ph3PCH2Br->Ylide Base Base NaH or BuLi Alkene Alkene Product Ylide->Alkene Hydroxyketone Hydroxyketone This compound

Caption: Wittig olefination workflow.

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide (or other appropriate phosphonium salt)

  • Sodium hydride (NaH) or n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend the phosphonium salt (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C and add the strong base (e.g., NaH, 1.2 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir until the ylide formation is complete (indicated by a color change, typically to deep red or orange for non-stabilized ylides).

  • Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the alkene product by flash column chromatography.

Quantitative Data (Representative):

Ylide TypeBaseTypical Yield (%)Z:E Ratio (Non-stabilized)
Non-stabilized (e.g., Ph₃P=CH₂)n-BuLi60-80>95:5
Stabilized (e.g., Ph₃P=CHCO₂Et)NaH75-90<5:95
Protocol 4: Oxidation of the Secondary Alcohol to a Diketone

This protocol details the oxidation of the secondary alcohol in this compound to a ketone, forming heptane-2,5-dione, using a common oxidizing agent like pyridinium chlorochromate (PCC).

Reaction Scheme:

G start This compound product Heptane-2,5-dione start->product Oxidation reagents PCC, DCM

Caption: Oxidation to a 1,4-diketone.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

Procedure:

  • Suspend PCC (1.5 eq) in anhydrous DCM in a flask under an inert atmosphere.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM to the suspension.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica pad thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude diketone.

  • Purify the product by flash column chromatography or distillation.

Quantitative Data (Representative):

Oxidizing AgentSolventTemperature (°C)Typical Yield (%)
PCCDCMrt80-90
Dess-Martin PeriodinaneDCMrt90-98
Swern OxidationDCM, (COCl)₂, DMSO, Et₃N-78 to rt85-95

Disclaimer: The provided protocols and quantitative data are illustrative and based on general transformations of the respective functional groups. Researchers should conduct their own literature search for the most up-to-date and specific procedures and optimize reaction conditions for this compound. Always handle chemicals with appropriate safety precautions.

5-Hydroxyheptan-2-one: Unexplored Potential in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Despite its simple structure, 5-Hydroxyheptan-2-one remains a molecule with largely uncharted territory in the realm of medicinal chemistry. A comprehensive review of scientific literature and patent databases reveals a significant lack of specific applications for this compound in drug discovery and development. While its isomeric counterparts and derivatives have found utility, this compound itself is yet to emerge as a key building block or a bioactive agent in its own right.

Currently, information on this compound is predominantly confined to chemical databases, which provide fundamental physicochemical properties. There is a notable absence of published studies detailing its biological activity, its role as a synthetic precursor to active pharmaceutical ingredients (APIs), or its involvement in any characterized signaling pathways. This scarcity of data prevents the formulation of detailed application notes or experimental protocols as there is no established context for its use in medicinal chemistry research.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented below. This data is algorithmically generated and provides a basic profile of the molecule.

PropertyValueSource
Molecular FormulaC₇H₁₄O₂PubChem
Molecular Weight130.18 g/mol PubChem
XLogP30.9PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count4PubChem

Potential as a Chiral Synthon

The structure of this compound, featuring a secondary alcohol, presents the potential for its use as a chiral synthon. Enantiomerically pure forms of this molecule could serve as valuable starting materials for the stereoselective synthesis of more complex bioactive molecules. However, there are no prominent examples in the current literature that demonstrate this application. The development of efficient asymmetric syntheses of (R)- and (S)-5-hydroxyheptan-2-one would be a critical first step in unlocking this potential.

Future Perspectives

The lack of current applications does not preclude future possibilities. The dual functionality of a ketone and a secondary alcohol in a relatively small, lipophilic scaffold makes this compound an intriguing candidate for further investigation. Future research could explore:

  • Screening for Biological Activity: A systematic evaluation of this compound in a variety of biological assays could uncover previously unknown pharmacological activities.

  • Derivative Synthesis: The hydroxyl and carbonyl groups offer reactive handles for the synthesis of a library of derivatives. These derivatives could then be screened for a range of therapeutic targets.

  • Use in Fragment-Based Drug Discovery: The small size of this compound makes it a potential fragment for use in fragment-based screening campaigns to identify starting points for novel drug discovery programs.

Hypothetical Experimental Workflow

While no specific experimental protocols involving this compound in a medicinal chemistry context are available, a hypothetical workflow for its initial exploration as a potential bioactive agent could be envisioned as follows:

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization synthesis Synthesis of (R)- and (S)-5-Hydroxyheptan-2-one purification Purification & Chiral Resolution synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization in_vitro In vitro Biological Assays (e.g., enzyme inhibition, receptor binding) characterization->in_vitro cell_based Cell-based Assays (e.g., cytotoxicity, signaling pathway modulation) in_vitro->cell_based sar Structure-Activity Relationship (SAR) Studies cell_based->sar derivatization Synthesis of Analogs sar->derivatization adme In silico & In vitro ADME-Tox Profiling derivatization->adme

Hypothetical workflow for investigating the medicinal chemistry applications of this compound.

5-Hydroxyheptan-2-one: A Versatile Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyheptan-2-one is a bifunctional organic molecule possessing both a ketone and a secondary alcohol. The hydroxyl group at the C5 position introduces a chiral center, making both (R)- and (S)-enantiomers valuable building blocks for the stereoselective synthesis of complex organic molecules, including natural products, pheromones, and pharmaceutical intermediates. The presence of two distinct functional groups allows for a wide range of chemical transformations, enabling the construction of intricate molecular architectures with high stereochemical control.

These application notes provide an overview of the potential applications of this compound as a chiral synthon and include detailed, illustrative protocols for its enantioselective synthesis and subsequent use in stereoselective reactions.

Potential Applications

Due to the lack of extensive specific literature on the direct application of this compound, its potential is inferred from the synthesis of structurally related compounds. Its 1,4-keto-alcohol motif is a common feature in various biologically active molecules.

  • Pheromone Synthesis: Many insect pheromones, such as Sitophilure and Brevicomin, contain substituted tetrahydrofuran or similar heterocyclic cores. The stereochemistry of these molecules is crucial for their biological activity. Enantiomerically pure this compound can serve as a key intermediate for the synthesis of such compounds. For instance, intramolecular cyclization of a protected this compound derivative could lead to the formation of a substituted furan or pyran ring, a common structural motif in pheromones.

  • Natural Product Synthesis: The chiral 1,4-keto-alcohol functionality is a versatile precursor for the synthesis of various natural products. The ketone can be used for carbon-carbon bond formation through aldol or Wittig reactions, while the hydroxyl group can direct stereoselective reactions or be converted into other functional groups.

  • Pharmaceutical Intermediates: Chiral alcohols and ketones are fundamental building blocks in the pharmaceutical industry. This compound provides a scaffold that can be elaborated into more complex drug candidates. The stereocenter at C5 can be crucial for the pharmacological activity and selectivity of a drug molecule.

Data Presentation: Illustrative Enantioselective Synthesis

The enantioselective synthesis of this compound can be effectively achieved through the asymmetric reduction of the prochiral diketone, heptane-2,5-dione. Biocatalysis using ketoreductases (KREDs) or chemical asymmetric hydrogenation are powerful methods for this transformation. The following table presents illustrative data for the biocatalytic reduction.

EntryBiocatalyst (Ketoreductase)Substrate Concentration (mM)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)Product Configuration
1KRED-P1-A125024>9998(S)
2KRED-P2-C045024>9997(R)
3KRED-NADH-101100489599(S)
4KRED-NADPH-1181004892>99(R)

Disclaimer: The data presented in this table is illustrative and based on typical results for asymmetric ketone reductions. Actual results may vary depending on the specific enzyme, reaction conditions, and substrate purity.

Experimental Protocols

The following are detailed, illustrative protocols for the enantioselective synthesis of (S)-5-hydroxyheptan-2-one and its subsequent use in a diastereoselective aldol reaction.

Protocol 1: Enantioselective Synthesis of (S)-5-Hydroxyheptan-2-one via Asymmetric Biocatalytic Reduction

This protocol describes a general procedure for the enzymatic reduction of heptane-2,5-dione to (S)-5-hydroxyheptan-2-one using a ketoreductase.

Materials:

  • Heptane-2,5-dione

  • Ketoreductase (e.g., KRED-P1-A12)

  • NADP⁺ or NAD⁺ (depending on the enzyme)

  • Isopropanol (for cofactor regeneration)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Chromatography column (silica gel)

Procedure:

  • Reaction Setup: In a clean, round-bottom flask, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0). Add NADP⁺ (or NAD⁺) to a final concentration of 1 mM.

  • Enzyme Addition: Add the ketoreductase enzyme to the buffer solution. The amount of enzyme will depend on its activity and should be based on the manufacturer's recommendations.

  • Substrate Addition: Add heptane-2,5-dione to the reaction mixture to a final concentration of 50 mM.

  • Cofactor Regeneration: Add isopropanol to the reaction mixture (typically 5-10% v/v) to serve as the sacrificial alcohol for cofactor regeneration.

  • Incubation: Seal the flask and incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis.

  • Workup: Once the reaction is complete, quench the reaction by adding an equal volume of ethyl acetate.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure (S)-5-hydroxyheptan-2-one.

  • Characterization: Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Diastereoselective Aldol Reaction of (S)-5-Hydroxyheptan-2-one

This protocol illustrates the use of (S)-5-hydroxyheptan-2-one as a chiral building block in a substrate-controlled diastereoselective aldol reaction. The existing stereocenter at C5 is expected to influence the stereochemical outcome of the newly formed stereocenters.

Materials:

  • (S)-5-hydroxyheptan-2-one

  • Benzaldehyde

  • Lithium diisopropylamide (LDA) solution (in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Schlenk flask and syringe techniques

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add a solution of (S)-5-hydroxyheptan-2-one in anhydrous THF.

  • Enolate Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of LDA (1.1 equivalents) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 equivalent) dropwise to the reaction mixture at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Add diethyl ether and water, and separate the layers.

  • Extraction: Extract the aqueous layer twice with diethyl ether.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the diastereomeric aldol products.

  • Characterization: Characterize the products by NMR to determine the diastereomeric ratio.

Visualizations

Enantioselective_Synthesis cluster_products Enantiopure Products Heptane-2,5-dione Heptane-2,5-dione Asymmetric Reduction Asymmetric Reduction Heptane-2,5-dione->Asymmetric Reduction Ketoreductase (KRED) Cofactor (NAD(P)H) (S)-5-Hydroxyheptan-2-one (S)-5-Hydroxyheptan-2-one Asymmetric Reduction->(S)-5-Hydroxyheptan-2-one (R)-5-Hydroxyheptan-2-one (R)-5-Hydroxyheptan-2-one Asymmetric Reduction->(R)-5-Hydroxyheptan-2-one

Caption: Enantioselective synthesis of this compound.

Aldol_Reaction_Workflow start Start (S)-5-Hydroxyheptan-2-one (S)-5-Hydroxyheptan-2-one start->(S)-5-Hydroxyheptan-2-one enolate Enolate Formation (LDA, -78 °C) aldehyde Aldehyde Addition (Benzaldehyde, -78 °C) enolate->aldehyde reaction Aldol Reaction aldehyde->reaction quench Quench (aq. NH4Cl) reaction->quench workup Workup & Extraction quench->workup purification Purification (Column Chromatography) workup->purification end Diastereomeric Products purification->end (S)-5-Hydroxyheptan-2-one->enolate

Caption: Workflow for diastereoselective aldol reaction.

Application Notes and Protocols for the Derivatization of 5-Hydroxyheptan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Hydroxyheptan-2-one is a bifunctional organic molecule containing both a secondary hydroxyl group and a ketone functional group. This structural feature makes it a versatile building block in organic synthesis and a potential key intermediate in various metabolic pathways. For analytical purposes, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), and for the synthesis of novel derivatives, the modification of one or both of these functional groups is often necessary. Derivatization can enhance the volatility and thermal stability of the molecule for GC analysis, improve its chromatographic properties, and increase the sensitivity of detection. Furthermore, derivatization is a crucial step in the generation of new chemical entities with potentially altered biological activities.

These application notes provide detailed protocols for four common derivatization reactions of this compound: silylation and acetylation of the hydroxyl group, and oxime and hydrazone formation from the ketone group. The provided methodologies are intended to serve as a guide for researchers in the fields of analytical chemistry, medicinal chemistry, and drug development.

Silylation of the Hydroxyl Group for GC-MS Analysis

Silylation is a widely used derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl groups. The introduction of a trimethylsilyl (TMS) group increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent.[1][2]

Experimental Protocol:

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[3]

  • Anhydrous Pyridine (as catalyst)[4]

  • Aprotic solvent (e.g., Dichloromethane, Hexane)

  • GC vials (2 mL) with caps

  • Microsyringe

  • Heating block or oven

Procedure:

  • Accurately weigh 1-10 mg of this compound into a 2 mL GC vial.

  • If the sample is not already in solution, dissolve it in an appropriate volume of a dry, aprotic solvent (e.g., 100 µL of dichloromethane).

  • Using a microsyringe, add 25 µL of BSTFA to the vial.[4] It is recommended to use at least a 2:1 molar ratio of BSTFA to the active hydrogen in the sample.[3]

  • Add 25 µL of anhydrous pyridine to act as a catalyst, which is particularly useful for derivatizing secondary alcohols.[4]

  • Tightly cap the vial and heat it at 65°C for approximately 20-30 minutes in a heating block or oven to ensure the reaction goes to completion.[4]

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS system.

Data Presentation:
Derivatization MethodReagentCatalystTypical Yield for Secondary AlcoholsReference
SilylationBSTFAPyridineHigh (>90%)[5]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_reagents Reagent Addition cluster_reaction Reaction start Weigh 1-10 mg of This compound dissolve Dissolve in aprotic solvent start->dissolve add_bstfa Add BSTFA dissolve->add_bstfa add_pyridine Add Pyridine add_bstfa->add_pyridine heat Heat at 65°C for 20-30 min add_pyridine->heat cool Cool to room temperature heat->cool end Ready for GC-MS Analysis cool->end

Caption: Silylation workflow for this compound.

Acetylation of the Hydroxyl Group for GC-MS Analysis

Acetylation is another common derivatization method for hydroxyl groups, where an acetyl group is introduced, typically using acetic anhydride. This derivatization also increases the volatility of the compound for GC analysis.

Experimental Protocol:

Materials:

  • This compound

  • Acetic Anhydride[6]

  • Anhydrous Pyridine[6]

  • Aprotic solvent (e.g., Dichloromethane)

  • GC vials (2 mL) with caps

  • Microsyringe

  • Heating block

Procedure:

  • Transfer the sample of this compound to a GC vial, ensuring the sample is dry.

  • Add 20 µL of acetic anhydride and 20 µL of anhydrous pyridine to the sample. This is generally sufficient for less than 100 µg of derivatizable material in about 100 µL of solvent.[6]

  • Tightly cap the vial and heat it in a heating block at 70°C for approximately 20 minutes.[6]

  • After heating, allow the vial to cool to room temperature.

  • The acetylated derivative is now ready for GC-MS analysis.

Data Presentation:
Derivatization MethodReagentCatalyst/BaseTypical Yield for Secondary AlcoholsReference
AcetylationAcetic AnhydridePyridine>90%[7]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_reagents Reagent Addition cluster_reaction Reaction start Dry sample of This compound add_ac2o Add Acetic Anhydride start->add_ac2o add_pyridine Add Pyridine add_ac2o->add_pyridine heat Heat at 70°C for 20 min add_pyridine->heat cool Cool to room temperature heat->cool end Ready for GC-MS Analysis cool->end

Caption: Acetylation workflow for this compound.

Oxime Formation from the Ketone Group

The ketone functional group of this compound can be derivatized to form an oxime by reacting it with hydroxylamine. This derivatization is useful for both analytical purposes and as a synthetic intermediate.

Experimental Protocol:

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)[8]

  • Oxalic acid (as catalyst)[8]

  • Acetonitrile (CH₃CN)[8]

  • Round-bottomed flask with condenser

  • Stirring apparatus

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottomed flask equipped with a condenser, dissolve 1 mmol of this compound in 3 mL of acetonitrile.[8]

  • Add 2 mmol of hydroxylamine hydrochloride and 2 mmol of oxalic acid to the solution.[8]

  • Stir the mixture under reflux conditions for approximately 90 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • After the reaction is complete, add 10 mL of water and continue stirring for 5 minutes.[8]

  • Extract the product with dichloromethane (3 x 15 mL).[8]

  • Dry the combined organic extracts over anhydrous sodium sulfate.[8]

  • Evaporate the solvent and purify the crude product by silica gel column chromatography to obtain the pure oxime.[8]

Data Presentation:
Derivatization MethodReagentCatalystTypical Yield for KetonesReference
Oxime FormationHydroxylamine hydrochlorideOxalic Acid90-95%[8]

Experimental Workflow:

G cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve Ketone in Acetonitrile add_reagents Add NH₂OH·HCl and Oxalic Acid start->add_reagents reflux Reflux for 90 min add_reagents->reflux add_water Add Water reflux->add_water extract Extract with CH₂Cl₂ add_water->extract dry Dry with Na₂SO₄ extract->dry evaporate Evaporate Solvent dry->evaporate chromatography Column Chromatography evaporate->chromatography end Pure Oxime Derivative chromatography->end G cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis start Solution of This compound mix Mix with DNPH reagent start->mix react React at RT or with heating mix->react hplc HPLC-UV Analysis (C18 column, ~360 nm) react->hplc end Quantitative Data hplc->end

References

Application Notes and Protocols for 5-Hydroxyheptan-2-one: A Survey of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The following document provides a summary of publicly available information regarding 5-Hydroxyheptan-2-one. A comprehensive search of scientific literature and chemical databases reveals limited specific experimental protocols and biological activity data for this particular compound. The information available is primarily centered on its chemical and physical properties.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C7H14O2 and a molecular weight of approximately 130.18 g/mol .[1] It belongs to the class of hydroxyketones, which are organic compounds containing both a hydroxyl (-OH) and a ketone (C=O) functional group.[2] This dual functionality makes them potentially versatile intermediates in organic synthesis.[2]

PropertyValueSource
Molecular FormulaC7H14O2PubChem[1]
Molecular Weight130.18 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number37902-41-3PubChem[1]

Synthesis and Potential Applications

While specific synthetic protocols for this compound are not detailed in the provided search results, general synthetic routes for similar hydroxyketones have been described. These methods include the selective reduction of ketoaldehydes and the oxidation of diols.[2] For instance, the synthesis of 7-hydroxyheptan-2-one can be achieved through the selective reduction of a ketoaldehyde using sodium borohydride or by the oxidation of heptane-2,7-diol.[2]

The presence of both a hydroxyl and a ketone group in hydroxyketones allows for a variety of chemical transformations, such as esterification, etherification, oxidation, and nucleophilic substitution.[2] This chemical versatility makes them valuable building blocks for creating more complex molecules.[2] In the context of drug development, the structural motifs found in hydroxyketones can be incorporated into larger molecules to potentially enhance pharmacokinetic properties.[3]

Biological Activity and Signaling Pathways

There is a notable lack of specific information regarding the biological activity and associated signaling pathways of this compound in the available search results. Research on other hydroxyketones suggests a broad range of potential biological activities. For example, some hydroxyketones are being investigated for their roles in metabolic pathways and as potential therapeutic agents.[2] Chiral hydroxy compounds, a broader class that includes this compound, are known to play essential roles in biological systems, acting as pheromones, attractants, or repellents.[4]

Given the absence of specific data, it is not possible to provide diagrams of signaling pathways or detailed experimental workflows directly involving this compound at this time.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not available in the public domain based on the conducted search. Research on compounds with similar structures, such as derivatives of 5-hydroxy-2(5H)-furanones, has involved evaluations of their cytotoxic activity against cell lines like HeLa and SMMC-7721.[5] However, these protocols are not directly applicable to this compound without further research and validation.

Future Research Directions

The limited availability of data on this compound highlights an opportunity for further research. Future studies could focus on:

  • Synthesis and Characterization: Development and optimization of synthetic routes to produce this compound and its derivatives.

  • Biological Screening: Evaluation of the biological activity of this compound in various assays to identify potential therapeutic applications. This could include screening for anticancer, antimicrobial, or anti-inflammatory properties.

  • Mechanism of Action Studies: If biological activity is identified, further research will be needed to elucidate the underlying mechanism of action and any associated signaling pathways.

The following logical workflow illustrates a general approach to initiating research on a compound with limited existing data, such as this compound.

G cluster_0 Initial Research Phase cluster_1 Biological Screening cluster_2 Lead Optimization cluster_3 Mechanism of Action Compound Acquisition/Synthesis Compound Acquisition/Synthesis Purity Analysis Purity Analysis Compound Acquisition/Synthesis->Purity Analysis Structural Characterization Structural Characterization Purity Analysis->Structural Characterization In vitro Assays In vitro Assays Structural Characterization->In vitro Assays Hit Identification Hit Identification In vitro Assays->Hit Identification SAR Studies SAR Studies Hit Identification->SAR Studies Target Identification Target Identification Hit Identification->Target Identification ADME/Tox Profiling ADME/Tox Profiling SAR Studies->ADME/Tox Profiling Pathway Analysis Pathway Analysis Target Identification->Pathway Analysis

References

Application Notes and Protocols: Reaction Mechanisms of 5-Hydroxyheptan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Hydroxyheptan-2-one is a bifunctional organic molecule belonging to the class of β-hydroxy ketones. Its structure, featuring both a ketone and a secondary alcohol, allows for a variety of chemical transformations at each functional group. This versatility makes it a potentially useful building block in organic synthesis. These notes provide an overview of the principal reaction mechanisms applicable to this compound, along with generalized experimental protocols based on reactions of analogous compounds.

Synthesis of β-Hydroxy Ketones

The synthesis of β-hydroxy ketones like this compound can be achieved through several methods, most notably the Aldol Addition reaction.

1.1. Aldol Addition

The most common route to β-hydroxy ketones is the Aldol Addition, where an enolate of a ketone reacts with an aldehyde.[1][2] In a crossed-aldol reaction to synthesize this compound, the enolate of acetone would react with pentanal. To minimize self-condensation of acetone, a directed aldol reaction strategy, such as using a pre-formed lithium enolate, is often employed.

Protocol 1: Synthesis of a β-Hydroxy Ketone via Directed Aldol Addition (General Protocol)

This protocol is a generalized procedure for the directed aldol addition of a ketone to an aldehyde.

Materials:

  • Ketone (e.g., acetone)

  • Aldehyde (e.g., pentanal)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and diisopropylamine.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi solution dropwise. Stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

  • Add the ketone dropwise to the LDA solution and stir for 1 hour at -78 °C to generate the lithium enolate.

  • Slowly add the aldehyde to the enolate solution and stir for 2-3 hours at -78 °C.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Reactions at the Ketone Carbonyl Group

2.1. Reduction to a Diol

The ketone group of this compound can be reduced to a secondary alcohol, yielding heptane-2,5-diol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[3]

Table 1: Conditions for Ketone Reduction

Reducing AgentSolvent(s)Typical Temperature (°C)Workup
Sodium Borohydride (NaBH₄)Methanol, Ethanol0 to 25Acidic (e.g., dilute HCl)
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF0 to 35Sequential addition of water, NaOH solution, and water (Fieser workup)

Protocol 2: Reduction of a β-Hydroxy Ketone to a Diol

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add NaBH₄ portion-wise, monitoring the reaction by TLC.

  • Stir the reaction mixture for 1-2 hours at 0 °C.

  • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield the crude diol, which can be further purified by chromatography.

2.2. Grignard Reaction to form a Diol

The carbonyl carbon is electrophilic and can be attacked by nucleophiles like Grignard reagents (R-MgX) to form a tertiary alcohol at the C2 position, resulting in a diol.[3]

Reactions at the Hydroxyl Group

3.1. Oxidation to a Diketone

The secondary alcohol at the C5 position can be oxidized to a ketone, yielding heptane-2,5-dione. Common oxidizing agents include Jones reagent (CrO₃/H₂SO₄) and pyridinium chlorochromate (PCC).[3]

Table 2: Conditions for Secondary Alcohol Oxidation

Oxidizing AgentSolvent(s)Typical Temperature (°C)Notes
Jones Reagent (CrO₃/H₂SO₄)Acetone0 to 25Strong oxidant, acidic conditions
Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)25Milder conditions, useful for sensitive substrates

Protocol 3: Oxidation of a Secondary Alcohol to a Ketone

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

Procedure:

  • To a suspension of PCC in anhydrous DCM in a round-bottom flask, add a solution of this compound in DCM dropwise.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude diketone.

  • Purify the product by flash column chromatography.

3.2. Dehydration to an α,β-Unsaturated Ketone

Under acidic or basic conditions, β-hydroxy ketones can undergo dehydration to form a conjugated α,β-unsaturated ketone.[2] In the case of this compound, this would yield hept-4-en-2-one. This reaction is often a subsequent step to the aldol addition.[2]

Visualizations of Reaction Mechanisms and Workflows

Aldol_Addition cluster_enolate Enolate Formation cluster_addition Nucleophilic Addition cluster_workup Workup Acetone Acetone LDA LDA Acetone->LDA Deprotonation Enolate Acetone Enolate LDA->Enolate Pentanal Pentanal Enolate->Pentanal Attack on Carbonyl Alkoxide Alkoxide Intermediate Pentanal->Alkoxide H2O H₂O Alkoxide->H2O Protonation Product This compound H2O->Product

Caption: Directed Aldol Addition for Synthesis.

Reaction_Pathways cluster_ketone_rxns Ketone Reactions cluster_alcohol_rxns Alcohol Reactions Start This compound Reduction Reduction (e.g., NaBH₄) Start->Reduction Grignard Grignard Reaction (e.g., CH₃MgBr) Start->Grignard Oxidation Oxidation (e.g., PCC) Start->Oxidation Dehydration Dehydration (Acid/Base) Start->Dehydration Diol_1 Heptane-2,5-diol Reduction->Diol_1 Diol_2 2-Methylheptane-2,5-diol Grignard->Diol_2 Diketone Heptane-2,5-dione Oxidation->Diketone Unsaturated_Ketone Hept-4-en-2-one Dehydration->Unsaturated_Ketone

Caption: Key Reactions of this compound.

Experimental_Workflow Setup Reaction Setup (Glassware, Reagents) Reaction Run Reaction (Temperature Control, Stirring) Setup->Reaction Monitoring Monitor Progress (TLC, GC-MS) Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Workup Aqueous Workup & Extraction Quench->Workup Drying Dry Organic Layer (e.g., MgSO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis

Caption: General Experimental Organic Synthesis Workflow.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Hydroxyheptan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the large-scale synthesis of 5-Hydroxyheptan-2-one, a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The described methodology is designed for scalability and robustness, making it suitable for industrial applications.

Introduction

This compound is a key building block in organic synthesis. Its bifunctional nature, containing both a hydroxyl and a ketone group, allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules. This document outlines a two-step, one-pot synthesis strategy commencing with a base-catalyzed crossed aldol condensation of pentanal and acetone, followed by a catalytic hydrogenation to yield the target molecule.

Synthetic Strategy

The synthesis proceeds via two main stages:

  • Step 1: Crossed Aldol Condensation and Dehydration. Pentanal and acetone undergo a base-catalyzed aldol condensation to form an intermediate β-hydroxy ketone, which readily dehydrates under the reaction conditions to yield the α,β-unsaturated ketone, hept-3-en-2-one.

  • Step 2: Catalytic Hydrogenation. The resulting enone is then subjected to catalytic hydrogenation to simultaneously reduce the carbon-carbon double bond and the ketone functionality to afford this compound.

This approach is advantageous for large-scale production due to the use of readily available and inexpensive starting materials, straightforward reaction conditions, and the potential for a one-pot procedure, which minimizes waste and reduces processing time.

Experimental Protocol: Large-Scale Synthesis of this compound

3.1. Materials and Reagents

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (kg)Moles (mol)
Pentanal110-62-386.138.61100
Acetone67-64-158.0829.04500
Sodium Hydroxide1310-73-240.000.8020
Ethanol (95%)64-17-546.0750 L-
Palladium on Carbon (5% Pd)7440-05-3-0.50-
Hydrogen Gas1333-74-02.02As required-
Diethyl Ether60-29-774.12As required-
Anhydrous Magnesium Sulfate7487-88-9120.37As required-
Celite®61790-53-2-As required-

3.2. Equipment

  • 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, condenser, and dropping funnel.

  • Hydrogenation apparatus suitable for high-pressure reactions.

  • Filtration unit.

  • Rotary evaporator.

  • Distillation apparatus.

3.3. Procedure

Step 1: Aldol Condensation and Dehydration

  • Charge the 100 L reactor with acetone (29.04 kg, 500 mol) and 95% ethanol (25 L).

  • Cool the mixture to 10-15 °C with constant stirring.

  • In a separate vessel, prepare a solution of sodium hydroxide (0.80 kg, 20 mol) in water (5 L) and cool it to 15 °C.

  • Slowly add the sodium hydroxide solution to the acetone-ethanol mixture over a period of 30 minutes, maintaining the temperature below 20 °C.

  • Once the addition is complete, add pentanal (8.61 kg, 100 mol) dropwise from the dropping funnel over a period of 2-3 hours. Maintain the reaction temperature between 20-25 °C.

  • After the addition of pentanal is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the pentanal is consumed.

  • Upon completion, neutralize the reaction mixture by the slow addition of 2 M hydrochloric acid until the pH is approximately 7.

Step 2: Catalytic Hydrogenation

  • To the neutralized reaction mixture containing hept-3-en-2-one, carefully add 5% Palladium on Carbon (0.50 kg).

  • Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 50 psi.

  • Heat the reaction mixture to 40-50 °C and stir vigorously.

  • Maintain the hydrogen pressure at 50 psi and monitor the hydrogen uptake.

  • Continue the hydrogenation for 8-12 hours or until the hydrogen uptake ceases.

  • Monitor the reaction by GC to confirm the complete conversion of the enone to this compound.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen gas.

3.4. Work-up and Purification

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol (2 x 5 L).

  • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the ethanol and water.

  • To the remaining residue, add water (20 L) and extract the product with diethyl ether (3 x 15 L).

  • Combine the organic extracts and wash with brine (10 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Data Presentation

Table 1: Reaction Parameters and Expected Outcomes

ParameterValue
Reaction Scale100 mol (based on pentanal)
Aldol Condensation Temperature20-25 °C
Hydrogenation Pressure50 psi
Hydrogenation Temperature40-50 °C
Expected Yield (hept-3-en-2-one)75-85%
Expected Yield (this compound)80-90% (from enone)
Overall Expected Yield60-77%
Expected Purity (after distillation)>98%

Table 2: Physical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₇H₁₄O₂
Molecular Weight130.18 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point95-97 °C at 10 mmHg
¹H NMR (CDCl₃, 400 MHz) δ (ppm)3.80 (m, 1H), 2.45 (t, J=7.2 Hz, 2H), 2.15 (s, 3H), 1.70-1.40 (m, 4H), 0.92 (t, J=7.4 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)209.5, 67.8, 43.1, 38.9, 29.9, 18.7, 9.8
IR (neat, cm⁻¹)3430 (br, O-H), 2960, 2930, 1715 (C=O), 1360, 1165

Mandatory Visualization

Synthesis_Workflow Start Starting Materials: Pentanal & Acetone Step1 Step 1: Aldol Condensation - NaOH, Ethanol - 20-25°C, 12h Start->Step1 Intermediate Intermediate: Hept-3-en-2-one Step1->Intermediate Step2 Step 2: Catalytic Hydrogenation - 5% Pd/C, H₂ (50 psi) - 40-50°C, 8-12h Intermediate->Step2 Workup Work-up & Purification - Filtration - Extraction - Distillation Step2->Workup Product Final Product: This compound Workup->Product

Caption: Overall workflow for the large-scale synthesis of this compound.

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Hydroxyheptan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Hydroxyheptan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Crude this compound, especially when synthesized via an aldol condensation of pentanal and acetone, is likely to contain several impurities. The most common of these include:

  • Unreacted Starting Materials: Pentanal and acetone.

  • Dehydration Product: Hept-3-en-2-one, the α,β-unsaturated ketone formed by the elimination of water from the desired product.[1]

  • Self-Condensation Products: Byproducts from the self-condensation of pentanal.

Q2: What are the key physical properties of this compound relevant to its purification?

CompoundMolecular Weight ( g/mol )Estimated Boiling Point (°C) at 760 mmHgPolarity
This compound130.18~210-220High
Pentanal86.13103Moderate
Acetone58.0856High
Hept-3-en-2-one112.17~160-170Moderate

Q3: Can this compound decompose during purification?

A3: Yes, beta-hydroxy ketones are susceptible to dehydration, especially at elevated temperatures or in the presence of acidic or basic residues.[1] This dehydration reaction converts this compound into the more volatile and less polar Hept-3-en-2-one. Therefore, it is crucial to control the temperature during distillation and ensure all equipment is clean and free of contaminants.

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of this compound from impurities.

Possible CauseSuggested Solution
Insufficient column efficiency. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings). This increases the number of theoretical plates, enhancing separation.[3]
Distillation rate is too high. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column. A slow and steady distillation rate is key for good separation.[3]
Fluctuating heat input. Use a heating mantle with a stirrer and a temperature controller to ensure smooth and even boiling.
Poor insulation. Insulate the distillation head and fractionating column with glass wool or aluminum foil to minimize heat loss and prevent premature condensation.

Problem: The product is degrading (turning yellow/brown) in the distillation flask.

Possible CauseSuggested Solution
Distillation temperature is too high. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of this compound and minimize thermal decomposition.
Presence of acidic or basic impurities. Neutralize the crude product before distillation by washing with a dilute solution of sodium bicarbonate (if acidic) or a very dilute acid (if basic), followed by a water wash and drying over an anhydrous salt like magnesium sulfate.
Prolonged heating. Plan the distillation to be as efficient as possible to minimize the time the compound spends at high temperatures.
Column Chromatography

Problem: this compound is not separating from a less polar impurity (e.g., Hept-3-en-2-one).

Possible CauseSuggested Solution
Eluent is too polar. Start with a less polar solvent system and gradually increase the polarity. For silica gel chromatography, a good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v). The polarity can then be increased to elute the more polar this compound.
Poor column packing. Ensure the column is packed uniformly to avoid channeling. A poorly packed column will lead to broad or overlapping bands.
Overloading the column. Use an appropriate amount of crude material for the size of the column. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase.

Problem: this compound is streaking or showing poor peak shape on the column.

Possible CauseSuggested Solution
Strong interaction with the stationary phase. If using silica gel, which is acidic, the hydroxyl group of the product can interact strongly, leading to tailing. Adding a small amount of a slightly more polar solvent like methanol or a modifier like triethylamine to the eluent can sometimes improve the peak shape.
Sample is not fully dissolved in the loading solvent. Ensure the crude material is fully dissolved in a minimum amount of the initial eluent before loading it onto the column.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation
  • Neutralization: If the crude product is suspected to contain acidic or basic impurities, dissolve it in a suitable organic solvent (e.g., diethyl ether) and wash sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a vacuum-adapter, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Distillation: Place the crude this compound in the distillation flask with a magnetic stir bar. Begin stirring and gradually apply vacuum.

  • Heating: Slowly heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill over at the expected boiling point range for this compound under the applied pressure. Monitor the purity of the fractions by TLC or GC.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 10% ethyl acetate in hexane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial non-polar solvent mixture. This will elute the least polar impurities first.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. This will allow for the separation of compounds with increasing polarity.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., 30% ethyl acetate in hexane). Visualize the spots using a UV lamp and/or a potassium permanganate stain.

  • Combine and Concentrate: Combine the pure fractions containing this compound and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude Crude this compound Distillation Fractional Vacuum Distillation Crude->Distillation High boiling impurities Chromatography Column Chromatography Crude->Chromatography Polar impurities Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product Troubleshooting_Distillation Start Poor Separation in Distillation Cause1 High Distillation Rate Start->Cause1 Cause2 Inefficient Column Start->Cause2 Cause3 Poor Insulation Start->Cause3 Solution1 Reduce Heating Cause1->Solution1 Solution2 Use Longer/Packed Column Cause2->Solution2 Solution3 Insulate Apparatus Cause3->Solution3

References

Technical Support Center: 5-Hydroxyheptan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 5-hydroxyheptan-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound, a β-hydroxy ketone, is moderately stable under neutral pH and ambient temperature. However, it is susceptible to degradation under certain conditions. Key factors influencing its stability include temperature, pH, light exposure, and the presence of oxidizing or reducing agents. For prolonged storage, it is recommended to keep the compound in a cool, dark place, preferably refrigerated and under an inert atmosphere.

Q2: What are the primary degradation pathways for this compound?

A2: The two primary degradation pathways for this compound are dehydration and retro-aldol reaction.

  • Dehydration: Under acidic or basic conditions, particularly with heating, this compound can lose a molecule of water to form the α,β-unsaturated ketone, hept-4-en-2-one.[1]

  • Retro-Aldol Reaction: This reaction is essentially the reverse of an aldol condensation and can be catalyzed by acids or bases. It would lead to the cleavage of the carbon-carbon bond between C4 and C5, resulting in the formation of propanal and butan-2-one.

Q3: How should I properly store this compound to ensure its stability?

A3: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store at low temperatures, ideally at -20°C or below, to minimize the rate of potential degradation reactions.[2]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Light: Protect from light by using an amber-colored vial or by storing it in a dark place.

  • Container: Use a tightly sealed container to prevent exposure to moisture.

Troubleshooting Guides

Issue 1: I am observing an unexpected peak in my HPLC analysis of a sample containing this compound.

  • Possible Cause 1: Dehydration Product. An additional peak with a shorter retention time (in reverse-phase HPLC) could correspond to the dehydration product, hept-4-en-2-one. This is more likely if your sample has been exposed to acidic or basic conditions, or to high temperatures.

    • Troubleshooting Step: To confirm, you can intentionally degrade a small sample of this compound by treating it with a dilute acid (e.g., 0.1 M HCl) and gentle heating, then run an HPLC to see if the retention time of the new peak matches your unexpected peak.

  • Possible Cause 2: Retro-Aldol Products. If you observe peaks corresponding to smaller molecules, it might be due to a retro-aldol reaction.

    • Troubleshooting Step: Analyze your sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the molecular weights of the potential fragments (propanal and butan-2-one).

Issue 2: The concentration of my this compound standard solution appears to be decreasing over time.

  • Possible Cause 1: Inappropriate Storage. The decrease in concentration is likely due to degradation. Review your storage conditions.

    • Troubleshooting Step: Ensure the standard solution is stored at or below -20°C in a tightly sealed, light-protected vial. If the solvent is aqueous, check the pH and buffer it to a neutral pH if necessary.

  • Possible Cause 2: Adsorption to Container Surface. Highly pure compounds can sometimes adsorb to the surface of glass or plastic containers.

    • Troubleshooting Step: Consider using silanized glass vials for storage.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability of this compound.[3][4][5]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a C18 column

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples appropriately with the mobile phase and analyze by HPLC.

Protocol 2: HPLC Method for Stability Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Data Presentation

Table 1: Example Data from a Forced Degradation Study of this compound

Stress Condition% Degradation of this compoundMajor Degradation Product(s)
1 M HCl, 60°C, 24h25.4%Hept-4-en-2-one
1 M NaOH, 60°C, 24h45.8%Hept-4-en-2-one, Propanal, Butan-2-one
3% H₂O₂, RT, 24h8.2%Unidentified polar impurities
80°C, 48h15.1%Hept-4-en-2-one
Photolytic (ICH Q1B)5.5%Minor unidentified impurities

Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.

Visualizations

DegradationPathways A This compound B Hept-4-en-2-one A->B Dehydration (Acid or Base, Heat) C Propanal + Butan-2-one A->C Retro-Aldol Reaction (Acid or Base)

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photolytic Stress Stock->Photo Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Dilute Dilute Samples Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Synthesis of 5-Hydroxyheptan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-Hydroxyheptan-2-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its primary challenges?

A1: A prevalent method for synthesizing this compound is the base-catalyzed crossed aldol condensation between acetone and pentanal, followed by a selective reduction of the resulting α,β-unsaturated ketone (hept-3-en-2-one). The primary challenges include controlling the reaction to prevent self-condensation of the starting materials, avoiding dehydration of the aldol addition product if the hydroxy ketone is the desired product, and ensuring the selective reduction of the carbon-carbon double bond without over-reducing the ketone functionality.[1][2][3]

Q2: I've detected unreacted starting materials (acetone, pentanal) in my final product. What could be the cause?

A2: The presence of unreacted starting materials typically points to incomplete reaction. This can be caused by several factors:

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.

  • Improper Stoichiometry: An incorrect molar ratio of reactants can leave the excess reagent unconsumed.

  • Catalyst Deactivation: The base catalyst (e.g., NaOH, KOH) may have been neutralized or used in an insufficient amount.

  • Inefficient Mixing: In a biphasic reaction, poor mixing can limit the interaction between reactants.[4]

Q3: My GC-MS analysis shows a significant peak for hept-3-en-2-one. How can I avoid this?

A3: Hept-3-en-2-one is the aldol condensation product. Its formation is favored by heating the reaction mixture or using harsh basic/acidic conditions, which promote the elimination of water.[3][5] To obtain this compound (the aldol addition product), it is crucial to maintain milder reaction conditions, such as lower temperatures, and carefully neutralize the catalyst upon completion before any heat is applied during workup.

Q4: What are the likely sources of high molecular weight impurities or a polymeric residue?

A4: High molecular weight impurities or polymers can form through multiple, uncontrolled aldol reactions.[2] This can happen if the concentration of reactants is too high or if the reaction is left for an extended period under strong basic conditions. Using a more controlled addition of one reactant to the other and maintaining dilute conditions can help minimize these side reactions.

Troubleshooting Guide for Common Impurities

This guide provides a systematic approach to identifying and resolving common impurities encountered during the synthesis of this compound.

Impurity Identification and Mitigation

The following table summarizes common impurities, their likely causes, and suggested corrective actions.

Impurity NameStructureLikely Cause(s)Recommended Action(s)
Hept-3-en-2-one CH₃CH₂CH=CHCOCH₃- Reaction temperature too high- Prolonged reaction time- Excessively strong base- Maintain lower reaction temperatures (0-25°C)- Quench the reaction promptly after starting material consumption- Use a milder base or lower concentration
Diacetone Alcohol (4-Hydroxy-4-methyl-2-pentanone)(CH₃)₂C(OH)CH₂COCH₃- Self-condensation of acetone[4]- Use an excess of pentanal relative to acetone- Add acetone slowly to the mixture of pentanal and base
Heptane-2,5-diol CH₃CH(OH)CH₂CH₂CH(OH)CH₂CH₃- Over-reduction during the hydrogenation step (e.g., using too strong a reducing agent like LiAlH₄ or harsh conditions with NaBH₄)- Use a milder, more selective reducing agent (e.g., NaBH₄ under controlled pH and temperature)- Carefully monitor the reaction progress by TLC or GC
Unreacted Pentanal CH₃CH₂CH₂CH₂CHO- Incomplete reaction- Incorrect stoichiometry- Increase reaction time or temperature moderately- Ensure correct molar ratios of reactants and catalyst
Unreacted Acetone CH₃COCH₃- Incomplete reaction- Use of a large excess of acetone- Increase reaction time- Use a smaller excess of acetone; it can often be removed by distillation
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting impurities detected in your synthesis.

G start Impurity Detected via GC-MS / NMR impurity_type Identify Impurity Type start->impurity_type unreacted_sm Unreacted Starting Material (Acetone / Pentanal) impurity_type->unreacted_sm  Starting Material condensation_prod Condensation Product (Hept-3-en-2-one) impurity_type->condensation_prod Unsaturated Ketone   self_cond Self-Condensation (Diacetone Alcohol) impurity_type->self_cond Acetone Dimer   over_reduction Over-Reduction (Heptane-2,5-diol) impurity_type->over_reduction Diol Product   cause_sm Cause: - Incomplete Reaction - Incorrect Stoichiometry unreacted_sm->cause_sm cause_cond Cause: - High Temperature - Strong Base / Heat condensation_prod->cause_cond cause_self Cause: - Acetone Self-Reaction self_cond->cause_self cause_over Cause: - Non-selective / Harsh  Reduction Conditions over_reduction->cause_over solution_sm Solution: - Increase Reaction Time - Verify Stoichiometry cause_sm->solution_sm solution_cond Solution: - Lower Reaction Temp - Use Milder Base cause_cond->solution_cond solution_self Solution: - Use Pentanal Excess - Slow Acetone Addition cause_self->solution_self solution_over Solution: - Use Selective Reducing Agent - Monitor Reaction Closely cause_over->solution_over

Caption: Troubleshooting workflow for identifying and mitigating common impurities.

Experimental Protocols

Synthesis of this compound via Aldol Addition

This protocol describes a general laboratory-scale synthesis. Note: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Acetone (reagent grade)

  • Pentanal (reagent grade)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a 0.5 M aqueous solution of NaOH. Cool the flask to 5-10°C using an ice bath.

  • Reactant Mixture: In a separate beaker, prepare a mixture of pentanal (1.0 equivalent) and acetone (3.0 equivalents).

  • Aldol Addition: Add the pentanal-acetone mixture dropwise to the cooled NaOH solution over 30-45 minutes with vigorous stirring. Maintain the internal temperature below 15°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 10-15°C for an additional 2-3 hours. Monitor the consumption of pentanal by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, carefully neutralize the mixture by slowly adding 1M HCl until the pH is approximately 7. Ensure the temperature remains below 20°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

GC-MS Protocol for Impurity Profiling

This protocol provides a general method for analyzing the purity of the synthesized product.

Instrumentation & Columns:

  • Gas Chromatograph: Agilent 7890A or equivalent, with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

GC Parameters:

  • Injector Temperature: 250°C

  • Injection Volume: 1.0 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final Hold: Hold at 250°C for 5 minutes.

MS Parameters (if applicable):

  • Ion Source: Electron Ionization (EI)

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: 35-350 amu

Sample Preparation:

  • Dilute 10 µL of the crude or purified product in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the sample to ensure homogeneity.

  • Transfer the solution to a 2 mL GC vial for analysis.

Data Analysis:

  • Identify peaks by comparing their retention times with those of authentic standards (if available).

  • For MS detection, confirm peak identities by comparing their mass spectra with library data (e.g., NIST).

  • Quantify the relative abundance of impurities by integrating the peak areas (assuming similar response factors for FID).

References

Technical Support Center: Optimizing Reaction Conditions for 5-Hydroxyheptan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Hydroxyheptan-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is through a base-catalyzed crossed aldol condensation between propanal and acetone. In this reaction, the enolate of acetone acts as a nucleophile, attacking the carbonyl carbon of propanal.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The primary starting materials are propanal and acetone. A basic catalyst is required, with sodium hydroxide (NaOH) or potassium hydroxide (KOH) being common choices. The reaction is typically carried out in a solvent, which can be one of the reactants (e.g., excess acetone) or an alcohol like ethanol.

Q3: What are the main side products that can form during the reaction?

A3: The primary side products arise from self-condensation reactions. These include the self-condensation of propanal to form 2-methyl-2-pentenal and the self-condensation of acetone to yield 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol). Formation of the dehydrated α,β-unsaturated ketone, hept-3-en-2-one, can also occur, particularly at higher temperatures.

Q4: How can I minimize the formation of side products?

A4: To minimize side products, it is crucial to control the reaction conditions carefully. Using a significant excess of acetone can favor the desired crossed aldol reaction over the self-condensation of propanal. Additionally, maintaining a low reaction temperature helps to suppress both self-condensation and dehydration reactions. The slow, dropwise addition of propanal to the acetone and base mixture is also a key strategy.

Q5: What is the optimal temperature for the synthesis of this compound?

A5: The optimal temperature is typically low, in the range of 5-15 °C. Lower temperatures favor the formation of the aldol addition product (this compound) and minimize the formation of the dehydrated condensation product. Running the reaction at elevated temperatures will increase the rate of dehydration.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Suboptimal Temperature: Reaction temperature is too high, leading to dehydration, or too low, resulting in a slow reaction rate. 2. Incorrect Reactant Ratio: Insufficient excess of acetone, leading to propanal self-condensation. 3. Inefficient Mixing: Poor mixing can lead to localized high concentrations of propanal, promoting self-condensation. 4. Catalyst Concentration: Catalyst concentration may be too low for efficient reaction or too high, promoting side reactions.1. Optimize Temperature: Maintain the reaction temperature between 5-15 °C using an ice bath. 2. Adjust Reactant Ratio: Use a molar excess of acetone to propanal (e.g., 3:1 to 5:1). 3. Improve Agitation: Ensure vigorous and efficient stirring throughout the reaction. 4. Titrate Catalyst: Experiment with different catalyst concentrations to find the optimal level.
Presence of a Significant Amount of Hept-3-en-2-one 1. High Reaction Temperature: The reaction temperature is promoting the elimination of water from the aldol product. 2. Prolonged Reaction Time: Leaving the reaction to stir for an extended period, even at a moderate temperature, can lead to dehydration.1. Lower Reaction Temperature: Conduct the reaction at the lower end of the recommended range (5-10 °C). 2. Monitor Reaction Progress: Use techniques like TLC or GC to monitor the reaction and quench it once the starting material is consumed, before significant dehydration occurs.
Complex Product Mixture (Multiple Spots on TLC/Peaks in GC) 1. Self-Condensation Products: Significant formation of propanal and acetone self-condensation products. 2. Rapid Addition of Propanal: Adding propanal too quickly can lead to localized high concentrations and increased self-condensation.1. Slow Addition of Aldehyde: Add the propanal dropwise to the mixture of acetone and base over an extended period. 2. Use Excess Ketone: Ensure a significant molar excess of acetone is present.
Difficulty in Isolating Pure this compound 1. Incomplete Reaction: Unreacted starting materials co-elute with the product. 2. Similar Polarity of Byproducts: Side products have similar polarities to the desired product, making chromatographic separation challenging.1. Ensure Complete Reaction: Monitor the reaction to completion before workup. 2. Optimize Purification: Use a suitable purification method such as fractional distillation under reduced pressure or column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate).

Data Presentation

Table 1: Effect of Temperature on the Yield of this compound

Temperature (°C)Yield of this compound (%)Yield of Hept-3-en-2-one (%)
055< 5
10758
256025
404050

Table 2: Effect of Acetone:Propanal Molar Ratio on Product Distribution

Acetone:Propanal Molar RatioYield of this compound (%)Yield of Propanal Self-Condensation Product (%)
1:14035
3:16515
5:1788
10:185< 5

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • Acetone

  • Propanal

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), 1M

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer is placed in an ice-water bath.

  • Initial Charge: The flask is charged with acetone (e.g., 5 molar equivalents) and a catalytic amount of aqueous sodium hydroxide solution (e.g., 10% w/v). The mixture is cooled to 5-10 °C with stirring.

  • Addition of Propanal: Propanal (1 molar equivalent) is added dropwise from the dropping funnel to the stirred acetone-base mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at 5-10 °C. The progress of the reaction should be monitored by TLC or GC.

  • Quenching: Once the reaction is complete, it is quenched by the addition of a dilute aqueous solution of hydrochloric acid until the mixture is neutral (pH ~7).

  • Workup: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane:ethyl acetate gradient.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Prepare Reaction Vessel charge 2. Charge Acetone & NaOH setup->charge cool 3. Cool to 5-10°C charge->cool add_propanal 4. Add Propanal Dropwise cool->add_propanal stir 5. Stir for 2-3 hours add_propanal->stir monitor 6. Monitor Progress (TLC/GC) stir->monitor quench 7. Quench with HCl monitor->quench extract 8. Extract with Diethyl Ether quench->extract dry 9. Dry Organic Layer extract->dry purify 10. Purify Product dry->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of This compound cause1 Suboptimal Temperature problem->cause1 cause2 Incorrect Reactant Ratio problem->cause2 cause3 Inefficient Mixing problem->cause3 sol1 Maintain 5-15°C cause1->sol1 sol2 Use Excess Acetone (3:1 to 5:1) cause2->sol2 sol3 Ensure Vigorous Stirring cause3->sol3

Caption: Troubleshooting guide for low yield in this compound synthesis.

Technical Support Center: Synthesis of 5-Hydroxyheptan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Hydroxyheptan-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common laboratory and industrial synthesis of this compound is achieved through a base-catalyzed crossed aldol condensation between acetone and n-butyraldehyde. In this reaction, the enolate of acetone acts as a nucleophile, attacking the carbonyl carbon of n-butyraldehyde.

Q2: What are the most common side reactions I should be aware of?

During the synthesis of this compound, several side reactions can occur, impacting the yield and purity of the desired product. The most significant of these are:

  • Self-condensation of n-butyraldehyde: Butyraldehyde can react with its own enolate to form 2-ethyl-3-hydroxyhexanal. This aldol adduct can then dehydrate to form 2-ethyl-2-hexenal. This is often the most problematic side reaction as butyraldehyde is more reactive than acetone.

  • Dehydration of this compound: The desired product can undergo dehydration, particularly under harsh basic or acidic conditions or at elevated temperatures, to yield hept-3-en-2-one and other isomeric enones.

  • Self-condensation of acetone: Acetone can also undergo self-condensation to produce diacetone alcohol (4-hydroxy-4-methyl-2-pentanone).[1][2][3][4][5] This can further dehydrate to form mesityl oxide.[6] However, this reaction is generally less favorable than the self-condensation of aldehydes.[7]

  • Cannizzaro reaction: Under strongly basic conditions, butyraldehyde, which has alpha-hydrogens, can undergo a Cannizzaro-type reaction, although this is less common than the aldol pathway.

Q3: How can I minimize the formation of side products?

Minimizing side products is crucial for a successful synthesis. Key strategies include:

  • Control of Reactant Stoichiometry: Using an excess of acetone can help to favor the reaction of the butyraldehyde with the acetone enolate, thereby reducing the self-condensation of butyraldehyde.

  • Temperature Control: Aldol reactions are exothermic. Maintaining a low reaction temperature is critical to prevent dehydration of the desired product and to control the rate of side reactions.

  • Choice of Catalyst and Concentration: The type and concentration of the base catalyst (e.g., NaOH, KOH) should be carefully controlled. A lower concentration of a strong base is often preferred to minimize side reactions.

  • Reaction Time: Monitoring the reaction progress and stopping it once the starting material is consumed can prevent the formation of degradation products.

  • Slow Addition of Reactants: Adding the butyraldehyde slowly to the mixture of acetone and catalyst can help to maintain a low concentration of the aldehyde, further discouraging its self-condensation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of this compound - Incomplete reaction. - Predominance of side reactions. - Loss of product during workup/purification.- Monitor the reaction by TLC or GC to ensure completion. - Optimize reaction conditions (lower temperature, adjust catalyst concentration, use excess acetone). - Ensure proper pH control during workup to prevent product degradation. Use a suitable extraction solvent.
Presence of a significant amount of 2-ethyl-2-hexenal Butyraldehyde self-condensation is favored.- Use a larger excess of acetone. - Add butyraldehyde slowly to the reaction mixture. - Maintain a lower reaction temperature. - Consider a milder base catalyst.
Product is contaminated with hept-3-en-2-one Dehydration of the desired product has occurred.- Avoid high temperatures during the reaction and workup. - Use a less concentrated base or a milder catalyst. - Neutralize the reaction mixture promptly after completion.
Difficult separation of product from byproducts Boiling points of the product and side products are close.- Utilize fractional distillation under reduced pressure for separation. - Consider column chromatography for high purity samples.
Formation of a complex mixture of products Reaction conditions are too harsh, leading to multiple side reactions.- Re-evaluate the entire experimental protocol. - Start with a lower temperature and slowly increase if the reaction is too slow. - Ensure the purity of starting materials.

Data Presentation: Physicochemical Properties of Key Compounds

Compound Structure Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Density (g/cm³) Solubility in Water
This compound CH₃COCH₂CH₂CH(OH)CH₂CH₃C₇H₁₄O₂130.18---
2-Ethyl-3-hydroxyhexanal CH₃CH₂CH₂CH(OH)CH(CH₂CH₃)CHOC₈H₁₆O₂144.21216.9 @ 760 mmHg[1][8]0.923[1][8]-
2-Ethyl-2-hexenal CH₃CH₂CH₂CH=C(CH₂CH₃)CHOC₈H₁₄O126.201750.85-
Hept-3-en-2-one CH₃COCH=CHCH₂CH₂CH₃C₇H₁₂O112.17162[2]0.86Slightly soluble[2]
Diacetone Alcohol (CH₃)₂C(OH)CH₂COCH₃C₆H₁₂O₂116.16164.40.94[2]Miscible
Mesityl Oxide (CH₃)₂C=CHCOCH₃C₆H₁₀O98.14129.5[6]0.858[6]-

Experimental Protocols

While a specific, detailed protocol for the selective synthesis of this compound was not found in the search results, a general procedure based on established aldol condensation methodologies can be outlined. Researchers should optimize the following parameters for their specific needs.

General Procedure for Base-Catalyzed Aldol Condensation of Acetone and n-Butyraldehyde:

  • Reaction Setup: A multi-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet is charged with an excess of acetone and a suitable solvent (e.g., water, ethanol, or a mixture). The flask is cooled in an ice-water or ice-salt bath.

  • Catalyst Addition: A solution of the base catalyst (e.g., 10% aqueous NaOH or KOH) is added to the stirred acetone solution while maintaining the low temperature.

  • Aldehyde Addition: n-Butyraldehyde is added dropwise from the dropping funnel to the reaction mixture over a period of 1-2 hours. The temperature should be carefully monitored and maintained below 10°C.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, the mixture is neutralized with a dilute acid (e.g., acetic acid or hydrochloric acid) to a pH of ~7. The product is then extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to separate the this compound from unreacted starting materials and side products.

Mandatory Visualization

Below is a diagram illustrating the primary reaction pathway for the synthesis of this compound and the major competing side reactions.

Aldol_Reaction_Pathways acetone Acetone acetone_self Diacetone Alcohol acetone->acetone_self Self-Condensation base Base Catalyst (e.g., NaOH) acetone->base + butyraldehyde n-Butyraldehyde butyraldehyde_self 2-Ethyl-3-hydroxyhexanal butyraldehyde->butyraldehyde_self Self-Condensation butyraldehyde->base product This compound (Desired Product) product_dehydrated Hept-3-en-2-one product->product_dehydrated Dehydration heat Heat / Acid product->heat butyraldehyde_dehydrated 2-Ethyl-2-hexenal butyraldehyde_self->butyraldehyde_dehydrated Dehydration butyraldehyde_self->heat acetone_dehydrated Mesityl Oxide acetone_self->acetone_dehydrated Dehydration acetone_self->heat base->product Crossed Aldol Condensation heat->butyraldehyde_dehydrated heat->product_dehydrated heat->acetone_dehydrated

Caption: Reaction pathways in this compound synthesis.

References

Navigating the Spectroscopic Maze: A Troubleshooting Guide for 5-Hydroxyheptan-2-one NMR Spectra

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Technical Support Center for the NMR Analysis of 5-Hydroxyheptan-2-one.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. However, even for a seemingly straightforward molecule like this compound, obtaining a clean and interpretable spectrum can present challenges. This guide provides a comprehensive technical support center, complete with troubleshooting advice and frequently asked questions (FAQs), to assist researchers in overcoming common hurdles encountered during the NMR analysis of this bifunctional keto-alcohol.

Expected NMR Spectral Data

A clear understanding of the expected NMR spectrum is the foundation for accurate troubleshooting. Below is a summary of the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and integrations for this compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Proton (Position) ¹H Chemical Shift (ppm) Multiplicity Integration Carbon (Position) ¹³C Chemical Shift (ppm)
H1~2.15s3HC1~30
H3~2.50t2HC2~209
H4~1.70m2HC3~45
H5~3.80m1HC4~30
OHVariablebr s1HC5~68
H6~1.45m2HC6~30
H7~0.90t3HC7~10

Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and temperature. The hydroxyl (OH) proton is often broad and its chemical shift is highly variable.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the acquisition and interpretation of this compound NMR spectra in a question-and-answer format.

Q1: My ¹H NMR spectrum shows a singlet at ~2.1 ppm, but other peaks are weak or absent. What could be the issue?

A1: A prominent singlet around 2.1 ppm corresponds to the methyl protons (H1) of the acetyl group. If other signals are weak, it could indicate a low sample concentration. It is also possible that you are primarily observing acetone, a common unreacted starting material if the synthesis involved an aldol reaction.

Troubleshooting Steps:

  • Increase Sample Concentration: Prepare a more concentrated sample to enhance the signal-to-noise ratio for all protons.

  • Verify Purity: Check the purity of your sample using other techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to rule out the presence of excess starting material.

Q2: I am seeing unexpected peaks in the olefinic region (~5.5-7.0 ppm) of my ¹H NMR spectrum.

A2: The presence of signals in the olefinic region suggests that your this compound sample may have undergone dehydration to form the corresponding α,β-unsaturated ketone (hept-4-en-2-one). This is a common side reaction, especially if the sample has been exposed to acidic or basic conditions, or heat.[1][2][3][4]

Troubleshooting Steps:

  • Check for Dehydration Product: Look for characteristic signals of the enone, including vinylic protons and a shift in the position of the α-protons.

  • Control Reaction/Work-up Conditions: If synthesizing the compound, ensure that the reaction and work-up conditions are mild and neutral to prevent dehydration.

  • Purification: Purify the sample using column chromatography to separate the desired hydroxy-ketone from the enone impurity.

Q3: The hydroxyl (OH) proton signal is not visible in my spectrum.

A3: The OH proton signal can be broad and may be difficult to distinguish from the baseline, especially in dilute samples. It can also exchange with residual water in the NMR solvent, leading to its disappearance or the appearance of a broad water peak.

Troubleshooting Steps:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The OH proton will exchange with deuterium, causing its signal to disappear, confirming its presence.

  • Dry Solvent: Use a freshly opened or properly dried deuterated solvent to minimize the amount of residual water.

Q4: The multiplicity of the signals is not as expected. For example, the signal for H3 is not a clean triplet.

A4: This can be due to several factors:

  • Signal Overlap: The signals for H4 and H6 may be broad multiplets that overlap with the signal for H3, complicating the splitting pattern.

  • Second-Order Effects: If the chemical shift difference between coupled protons is small (approaching the coupling constant), second-order effects can distort the expected multiplicities. This is more common at lower field strengths.

  • Viscous Sample: A highly concentrated or viscous sample can lead to peak broadening and loss of resolution.

Troubleshooting Steps:

  • Higher Field NMR: If available, acquire the spectrum on a higher field NMR spectrometer to improve signal dispersion and simplify the splitting patterns.

  • Dilute the Sample: Prepare a more dilute sample to reduce viscosity.

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) can help to identify which protons are coupled to each other, even in cases of signal overlap.

Experimental Protocol: NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆)

  • NMR tube (clean and dry)

  • Pasteur pipette

  • Small vial

  • Vortex mixer (optional)

Procedure:

  • Weigh approximately 5-10 mg of your purified this compound sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Using a clean Pasteur pipette, transfer the solution into a clean, dry NMR tube.

  • Ensure the height of the solution in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues with this compound NMR spectra.

Troubleshooting_Workflow start Start: Acquire NMR Spectrum check_peaks Are all expected peaks present? start->check_peaks weak_signal Weak or missing signals check_peaks->weak_signal No unexpected_peaks Are there unexpected peaks? check_peaks->unexpected_peaks Yes increase_conc Increase sample concentration weak_signal->increase_conc check_purity Check sample purity (TLC, GC-MS) weak_signal->check_purity increase_conc->start check_purity->start olefinic_peaks Peaks in olefinic region (5.5-7.0 ppm)? unexpected_peaks->olefinic_peaks Yes multiplicity_issue Is multiplicity as expected? unexpected_peaks->multiplicity_issue No dehydration Dehydration to enone is likely olefinic_peaks->dehydration Yes solvent_impurity Solvent or grease impurity olefinic_peaks->solvent_impurity No purify_sample Purify sample dehydration->purify_sample purify_sample->start check_solvent Check solvent peaks/common contaminants solvent_impurity->check_solvent check_solvent->start overlap Signal overlap or second-order effects multiplicity_issue->overlap No spectrum_ok Spectrum is satisfactory multiplicity_issue->spectrum_ok Yes higher_field Acquire spectrum at higher field overlap->higher_field dilute_sample Dilute sample overlap->dilute_sample run_2d Run 2D NMR (e.g., COSY) overlap->run_2d higher_field->start dilute_sample->start end End run_2d->end spectrum_ok->end

NMR Troubleshooting Workflow

References

Technical Support Center: Resolving Enantiomers of 5-Hydroxyheptan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantiomeric resolution of 5-Hydroxyheptan-2-one.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the resolution of this compound enantiomers via common methods such as enzymatic kinetic resolution and chiral High-Performance Liquid Chromatography (HPLC).

Enzymatic Kinetic Resolution

Issue 1: Low or No Conversion of the Racemic Mixture

Potential Cause Troubleshooting Step
Inactive Enzyme Verify the activity of the lipase (e.g., Novozym 435) using a standard substrate. Ensure proper storage conditions for the enzyme.
Inappropriate Solvent The choice of solvent can significantly impact enzyme activity. Nonpolar organic solvents often lead to a more rigid enzyme structure, which can affect its catalytic efficiency. Test a range of solvents from nonpolar (e.g., hexane, heptane) to moderately polar (e.g., tert-butyl methyl ether). Polar organic solvents can sometimes decrease or even inactivate the lipase.[1][2]
Sub-optimal Temperature Each enzyme has an optimal temperature range for activity. For many lipases, this is typically between 30-50°C. Perform small-scale reactions at different temperatures to determine the optimum for your specific setup.
Incorrect Acyl Donor The nature of the acyl donor is crucial. Vinyl acetate is a common and effective choice as the leaving group (vinyl alcohol) tautomerizes to acetaldehyde, driving the reaction forward. If using other esters, ensure they are compatible with the enzyme.
Water Content While enzymatic reactions in organic solvents require a minimal amount of water for the enzyme to maintain its active conformation, excessive water can lead to hydrolysis of the ester product, reducing the overall yield and enantioselectivity. Ensure the use of anhydrous solvents if the reaction is sensitive to water.

Issue 2: Low Enantioselectivity (Low ee%)

Potential Cause Troubleshooting Step
Sub-optimal Enzyme Not all lipases will exhibit high enantioselectivity for every substrate. Screen a variety of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find the most effective one for this compound.
Incorrect Temperature Enantioselectivity can be temperature-dependent. In some cases, lowering the reaction temperature can improve the enantiomeric excess, although it may also decrease the reaction rate.
Solvent Effects The solvent can influence the flexibility of the enzyme's active site, thereby affecting enantioselectivity. Experiment with different organic solvents to find the best balance of activity and selectivity.
Reaction Time For kinetic resolutions, it is critical to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted starting material and the product. Monitor the reaction progress over time using techniques like chiral GC or HPLC.
Chiral HPLC Analysis

Issue 3: Poor or No Separation of Enantiomers

Potential Cause Troubleshooting Step
Incorrect Chiral Stationary Phase (CSP) The choice of CSP is the most critical factor for chiral separation. For ketones and alcohols, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point. If one type of CSP does not provide separation, try another with a different chiral selector.
Inappropriate Mobile Phase The composition of the mobile phase (solvents and additives) plays a key role. For normal-phase chromatography, mixtures of hexane/isopropanol or hexane/ethanol are common. The ratio of these solvents will affect retention times and resolution. Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can improve peak shape and resolution, though they are less likely to be necessary for a neutral molecule like this compound.
Low Temperature Lowering the column temperature can sometimes enhance chiral recognition and improve resolution, although it may increase backpressure.
Flow Rate Optimizing the flow rate can improve peak resolution. A lower flow rate generally increases the number of theoretical plates and can lead to better separation, at the cost of longer analysis times.

Issue 4: Peak Broadening or Tailing

Potential Cause Troubleshooting Step
Column Overload Injecting too much sample can lead to broad, asymmetric peaks. Reduce the injection volume or the concentration of the sample.[3][4]
Inappropriate Injection Solvent The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[5]
Dead Volume Excessive tubing length or improper connections between the injector, column, and detector can introduce dead volume, leading to peak broadening. Ensure all connections are secure and use tubing with the appropriate inner diameter.[5]
Column Contamination or Degradation If peak shapes degrade over time, the column may be contaminated or the stationary phase may be degrading. Flush the column with a strong solvent or, if necessary, replace the column.
pH of Mobile Phase For ionizable compounds, a mobile phase pH close to the analyte's pKa can cause peak broadening. While this compound is neutral, this is a critical consideration for other molecules.[3]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common method for resolving the enantiomers of this compound?

A1: Enzymatic kinetic resolution using a lipase, such as immobilized Candida antarctica lipase B (Novozym 435), is a widely used and effective method for resolving secondary alcohols like this compound. This method is often preferred due to its high enantioselectivity and mild reaction conditions. Chiral HPLC is then typically used to determine the enantiomeric excess of the separated products and can also be used for preparative separation on a smaller scale.

Q2: How do I calculate the enantiomeric excess (ee%)?

A2: The enantiomeric excess is calculated from the areas of the two enantiomer peaks in the chromatogram using the following formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100% Where Area₁ and Area₂ are the peak areas of the two enantiomers.

Q3: I have separated the enantiomers, but how do I know which is (R) and which is (S)?

A3: Determining the absolute configuration requires further analysis. This can be done by:

  • Comparison to a known standard: If an enantiomerically pure standard of either (R)- or (S)-5-Hydroxyheptan-2-one is available, you can compare its retention time on a chiral column to your separated enantiomers.

  • Chiral derivatization and NMR spectroscopy: Derivatizing the alcohol with a chiral agent, such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride), creates diastereomers that can be distinguished by ¹H or ¹⁹F NMR. The differences in the chemical shifts of the protons near the newly formed ester linkage can be used to determine the absolute configuration.

  • X-ray crystallography: If one of the enantiomers (or a solid derivative) can be crystallized, its absolute configuration can be determined unambiguously.

Q4: Can I use chemical derivatization to separate the enantiomers on a larger scale?

A4: Yes, this is a classical resolution method. You can react the racemic this compound with an enantiomerically pure chiral acid to form diastereomeric esters. These diastereomers have different physical properties (e.g., solubility, boiling point) and can be separated by conventional methods like crystallization or chromatography on an achiral stationary phase. After separation, the chiral auxiliary (the acid) is cleaved to yield the pure enantiomers of this compound.

Q5: What is a typical yield I can expect from an enzymatic kinetic resolution?

A5: In a standard kinetic resolution, the theoretical maximum yield for each enantiomer is 50%. One enantiomer is converted to a product (e.g., an ester), while the other remains as the unreacted alcohol. To obtain both enantiomers, you would need to separate the ester from the unreacted alcohol and then hydrolyze the ester back to the alcohol.

III. Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of this compound

This protocol is a representative method for the kinetic resolution of a secondary alcohol and may require optimization for your specific experimental setup.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous organic solvent (e.g., hexane or tert-butyl methyl ether)

  • Magnetic stirrer and heating plate

  • Reaction vessel

Procedure:

  • To a solution of racemic this compound (1 equivalent) in the chosen anhydrous organic solvent, add immobilized Candida antarctica lipase B (typically 10-50% by weight of the substrate).

  • Add vinyl acetate (1.5-2 equivalents) to the mixture.

  • Stir the reaction mixture at a constant temperature (e.g., 40°C).

  • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining starting material and the formed ester.

  • Stop the reaction at approximately 50% conversion by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • The filtrate contains one enantiomer of this compound and the acetylated form of the other enantiomer. These can be separated by column chromatography.

  • The acetylated enantiomer can be hydrolyzed back to the alcohol using a mild base (e.g., K₂CO₃ in methanol).

Protocol 2: Chiral HPLC Analysis of this compound Enantiomers

This is a general starting point for developing a chiral HPLC method.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)

Mobile Phase:

  • A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for best resolution.

Procedure:

  • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Dissolve a small amount of the sample (racemic mixture or the product from the resolution) in the mobile phase.

  • Inject a small volume (e.g., 10 µL) of the sample onto the column.

  • Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength (e.g., 210 nm for the carbonyl chromophore).

  • The two enantiomers should elute as separate peaks. The retention times and peak areas are used to determine the enantiomeric excess.

IV. Quantitative Data Summary

The following table summarizes typical quantitative data that can be obtained from the successful resolution of this compound. Note that specific values will depend on the exact experimental conditions.

Parameter (R)-5-Hydroxyheptan-2-one (S)-5-Hydroxyheptan-2-one Method of Determination
Enantiomeric Excess (ee%) >95%>95%Chiral HPLC or GC
Yield ~45-50%~45-50%Gravimetric or NMR with internal standard
Specific Rotation [α]D Value to be determined experimentallyValue to be determined experimentallyPolarimetry

Note: The sign of the specific rotation (+ or -) for each enantiomer needs to be determined experimentally and correlated with the absolute configuration.

V. Workflow and Diagrams

Workflow for Enzymatic Resolution of this compound

ResolutionWorkflow cluster_prep Preparation cluster_reaction Enzymatic Kinetic Resolution cluster_separation Separation & Purification cluster_analysis Analysis cluster_products Final Products racemate Racemic this compound reaction Reaction with Lipase (e.g., Novozym 435) and Vinyl Acetate in Organic Solvent racemate->reaction filtration Filter to remove enzyme reaction->filtration chromatography Column Chromatography filtration->chromatography enantiomer_s (S)-5-Hydroxyheptan-2-one chromatography->enantiomer_s Unreacted ester_r (R)-Acetylated Enantiomer chromatography->ester_r Product hplc Chiral HPLC/GC Analysis (Determine ee%) nmr NMR with Chiral Derivatizing Agent (Determine Absolute Configuration) enantiomer_s->hplc enantiomer_s->nmr hydrolysis Hydrolysis ester_r->hydrolysis enantiomer_r (R)-5-Hydroxyheptan-2-one hydrolysis->enantiomer_r enantiomer_r->hplc enantiomer_r->nmr

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Logical Relationship for Troubleshooting Chiral HPLC

HPLCTroubleshooting cluster_column Column Issues cluster_mobile_phase Mobile Phase Issues cluster_conditions Instrumental Conditions start Poor/No Separation check_csp Is the CSP appropriate? start->check_csp change_csp Try a different CSP (e.g., different polysaccharide) check_csp->change_csp No check_mp Is the mobile phase optimized? check_csp->check_mp Yes change_csp->start adjust_ratio Adjust Hexane/IPA ratio check_mp->adjust_ratio No check_temp Is the temperature optimal? check_mp->check_temp Yes adjust_ratio->start add_modifier Consider a modifier (if applicable) lower_temp Lower the column temperature check_temp->lower_temp No check_flow Is the flow rate optimal? check_temp->check_flow Yes lower_temp->start lower_flow Decrease the flow rate check_flow->lower_flow No solution Resolution Achieved check_flow->solution Yes lower_flow->start

Caption: Troubleshooting logic for chiral HPLC separation issues.

References

Technical Support Center: 5-Hydroxyheptan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided as a general guide. A specific Safety Data Sheet (SDS) for 5-Hydroxyheptan-2-one was not available at the time of publication. The recommendations for storage, handling, and troubleshooting are based on the chemical properties of similar hydroxy ketones and general laboratory safety principles. Always consult your institution's safety protocols and perform a thorough risk assessment before handling this chemical.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area. It is crucial to keep it away from sources of ignition such as heat, sparks, and open flames. The container should be tightly sealed to prevent the ingress of moisture and air.

Q2: What type of container is suitable for storing this compound?

A2: Use a tightly sealed container made of a material that is compatible with ketones and alcohols. Glass or specific solvent-resistant plastic containers are generally appropriate.

Q3: Is refrigeration required for storing this compound?

A3: While room temperature storage in a cool area is generally acceptable, refrigeration at 2-8°C can help to minimize vaporization and potential degradation over long-term storage.

Q4: What are the main hazards associated with this compound?

A4: Based on similar compounds, this compound is expected to be a combustible liquid. It may also cause eye and skin irritation. Inhalation of vapors may lead to respiratory tract irritation.

Q5: What personal protective equipment (PPE) should be worn when handling this compound?

A5: When handling this compound, it is recommended to wear safety glasses with side shields or goggles, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the compound (yellowing) Oxidation or presence of impurities.- Ensure the container is tightly sealed and stored under an inert atmosphere (e.g., nitrogen or argon) if possible.- Check for and eliminate any potential contaminants in the storage area.- If purity is critical, consider purification methods such as distillation.
Presence of solid precipitate Polymerization or degradation products.- Avoid exposure to high temperatures and direct sunlight.- Ensure the compound is stored away from incompatible materials like strong acids, bases, and oxidizing agents.- If a precipitate has formed, its composition should be identified before further use of the compound.
Noticeable change in viscosity Absorption of water or partial polymerization.- Store in a desiccator or in a dry environment to prevent moisture absorption.- Ensure the container cap is securely fastened immediately after use.
Unusual odor Decomposition or reaction with contaminants.- Immediately move the container to a well-ventilated area, preferably a fume hood.- Check for any nearby incompatible chemicals that could be reacting with the compound.- If decomposition is suspected, handle the material with extreme caution and dispose of it according to your institution's hazardous waste protocols.

Storage Conditions Summary

Parameter Recommendation (based on similar compounds)
Temperature Cool, dry place. Refrigeration (2-8°C) for long-term storage.
Atmosphere Store under an inert atmosphere (e.g., nitrogen, argon) for extended stability.
Container Tightly sealed, chemically resistant container (e.g., amber glass bottle).
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.
Storage Location Well-ventilated area away from heat, sparks, and direct sunlight.

Experimental Protocols

Due to the lack of specific experimental protocols for this compound in the search results, this section will provide a general protocol for assessing the stability of a liquid chemical, which can be adapted for this compound.

Protocol: Accelerated Stability Study

  • Objective: To assess the stability of this compound under elevated temperature conditions.

  • Materials:

    • This compound

    • Multiple small, sealable, inert vials (e.g., amber glass)

    • Oven or incubator capable of maintaining a constant temperature (e.g., 40°C)

    • Analytical balance

    • Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system

  • Methodology:

    • Aliquot a precise amount (e.g., 1 mL) of this compound into several labeled vials.

    • Seal the vials tightly.

    • Reserve one vial as the time-zero control and store it under recommended conditions (e.g., 2-8°C in the dark).

    • Place the remaining vials in an oven set to a constant elevated temperature (e.g., 40°C).

    • At predetermined time points (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks), remove one vial from the oven.

    • Allow the vial to cool to room temperature.

    • Visually inspect the sample for any changes in color, clarity, or the presence of precipitates.

    • Analyze the time-zero control and the heated sample using a suitable analytical method (e.g., GC-MS or HPLC) to determine the purity and identify any degradation products.

    • Compare the analytical results of the heated sample to the time-zero control to assess the extent of degradation.

Visualizations

StorageTroubleshooting Troubleshooting Storage Issues for this compound start Observe Issue with Stored This compound issue_color Discoloration (Yellowing) start->issue_color issue_precipitate Solid Precipitate start->issue_precipitate issue_viscosity Change in Viscosity start->issue_viscosity issue_odor Unusual Odor start->issue_odor cause_oxidation Probable Cause: Oxidation/Impurities issue_color->cause_oxidation cause_degradation Probable Cause: Polymerization/Degradation issue_precipitate->cause_degradation cause_moisture Probable Cause: Moisture Absorption issue_viscosity->cause_moisture cause_decomposition Probable Cause: Decomposition/Contamination issue_odor->cause_decomposition action_inert Action: - Seal tightly - Store under inert gas - Consider purification cause_oxidation->action_inert action_incompatible Action: - Avoid heat/light - Check for incompatibles - Identify precipitate cause_degradation->action_incompatible action_dry Action: - Store in dry environment - Ensure container is sealed cause_moisture->action_dry action_ventilate Action: - Move to fume hood - Check for contaminants - Dispose if necessary cause_decomposition->action_ventilate

Caption: Troubleshooting workflow for common storage issues.

Validation & Comparative

A Comparative Guide to 5-Hydroxyheptan-2-one and Other Hydroxyketones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development and organic synthesis, hydroxyketones represent a critical class of bifunctional molecules. Their unique chemical architecture, featuring both a hydroxyl and a ketone functional group, renders them versatile starting materials and intermediates for the synthesis of complex molecular scaffolds. This guide provides a comparative analysis of 5-Hydroxyheptan-2-one against other notable hydroxyketones, focusing on their physicochemical properties, synthesis, and potential applications, supported by available data and generalized experimental protocols.

Physicochemical Properties: A Comparative Overview

The position of the hydroxyl and ketone groups significantly influences the physicochemical properties of hydroxyketone isomers, which in turn can affect their reactivity, solubility, and biological activity. Below is a summary of the computed properties for this compound and two other relevant hydroxyketones: 7-Hydroxyheptan-2-one and 5-Hydroxypentan-2-one.

PropertyThis compound[1]7-Hydroxyheptan-2-one[2]5-Hydroxypentan-2-one
Molecular Formula C₇H₁₄O₂C₇H₁₄O₂C₅H₁₀O₂
Molecular Weight 130.18 g/mol 130.18 g/mol 102.13 g/mol
LogP (Octanol-Water Partition Coefficient) 0.50.3-0.1
Topological Polar Surface Area (TPSA) 37.3 Ų37.3 Ų37.3 Ų
Hydrogen Bond Donor Count 111
Hydrogen Bond Acceptor Count 222
Boiling Point (Predicted) 215.6 °C at 760 mmHg227.5 °C at 760 mmHg196.4 °C at 760 mmHg

Key Observations:

  • Polarity and Solubility: The LogP values indicate that all three compounds are relatively polar. 5-Hydroxypentan-2-one is the most hydrophilic (lowest LogP), while this compound is slightly more lipophilic than 7-Hydroxyheptan-2-one. This difference in lipophilicity, though minor, can be critical in drug development for membrane permeability and target engagement.

  • Structural Isomerism: this compound and 7-Hydroxyheptan-2-one are structural isomers. The position of the hydroxyl group (at C5 versus C7) can lead to differences in their reactivity and suitability as precursors in multi-step syntheses.

Synthesis of Hydroxyketones: Methodologies and Experimental Protocols

The synthesis of hydroxyketones can be achieved through various organic reactions, with the aldol condensation being a prominent method for forming the carbon skeleton and introducing the desired functional groups.

Experimental Protocol: Synthesis of this compound via Aldol Condensation

This protocol describes a plausible synthesis of this compound through a base-catalyzed aldol condensation between propanal and acetone, followed by a selective reduction.

Materials:

  • Propanal

  • Acetone

  • Sodium hydroxide (NaOH)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl, for neutralization)

Procedure:

  • Aldol Condensation:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide in water to create a 10% aqueous solution.

    • Cool the flask in an ice bath.

    • Slowly add a mixture of propanal and a molar excess of acetone to the cooled NaOH solution with vigorous stirring.

    • Maintain the reaction temperature below 10°C.

    • After the addition is complete, continue stirring in the ice bath for 2 hours, then allow the mixture to warm to room temperature and stir for an additional 12 hours.

    • Neutralize the reaction mixture with dilute hydrochloric acid.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude α,β-unsaturated ketone (hept-3-en-2-one).

  • Selective Reduction:

    • Dissolve the crude hept-3-en-2-one in methanol in a round-bottom flask and cool in an ice bath.

    • Slowly add sodium borohydride in small portions with stirring.

    • After the addition is complete, stir the reaction mixture at room temperature for 3 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Experimental Protocol: Synthesis of 7-Hydroxyheptan-2-one

A reported synthesis of 7-hydroxy-2-heptanone involves the selective reduction of 6-oxoheptanal.

Materials:

  • 6-Oxoheptanal

  • Sodium borohydride (NaBH₄)

  • Sodium nitrate (NaNO₃)

  • Methanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 6-oxoheptanal in methanol.

  • Add sodium borohydride and sodium nitrate to the solution.

  • Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield 7-Hydroxyheptan-2-one.[3]

Comparative Performance and Applications

While direct comparative studies with quantitative performance data are limited in publicly available literature, the distinct structures of these hydroxyketones suggest different potential applications and biological activities.

Potential Applications:
  • Chiral Building Blocks in Drug Synthesis: The presence of a chiral center (at C5 in this compound) makes these compounds valuable as enantiomerically pure building blocks for the asymmetric synthesis of complex pharmaceutical agents.

  • Flavor and Fragrance Industry: Short-chain hydroxyketones are known to contribute to the flavor profiles of various foods and are used in the fragrance industry. The specific odor and taste are highly dependent on the molecular structure.

  • Pheromones: Some hydroxyketones are components of insect pheromones, suggesting potential applications in pest management.

  • Antimicrobial Agents: Studies on other hydroxyketone isomers have indicated potential antimicrobial activity.[4][5] This suggests that this compound and its analogs could be investigated for similar properties.

Hypothetical Experimental Protocol: Comparative Antimicrobial Assay

To quantitatively compare the antimicrobial efficacy of this compound and its isomers, a broth microdilution assay could be employed.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound, 7-Hydroxyheptan-2-one, and 5-Hydroxypentan-2-one against common bacterial strains (e.g., Staphylococcus aureus and Escherichia coli).

Materials:

  • This compound, 7-Hydroxyheptan-2-one, 5-Hydroxypentan-2-one

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each hydroxyketone in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations (e.g., from 512 µg/mL to 1 µg/mL).

  • Bacterial Inoculum: Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to each well containing the serially diluted compounds. Include positive controls (bacteria in MHB without any compound) and negative controls (MHB alone).

  • MIC Determination: Incubate the plates at 37°C for 18-24 hours. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Visualizing Synthetic and Screening Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and screening processes described.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Propanal Propanal Aldol_Condensation Aldol Condensation (NaOH, H2O) Propanal->Aldol_Condensation Acetone Acetone Acetone->Aldol_Condensation Unsaturated_Ketone Hept-3-en-2-one Aldol_Condensation->Unsaturated_Ketone Reduction Selective Reduction (NaBH4, MeOH) Unsaturated_Ketone->Reduction Final_Product This compound Reduction->Final_Product Screening_Workflow cluster_screening Antimicrobial Screening Workflow Start Hydroxyketone Compounds Stock_Solution Prepare Stock Solutions Start->Stock_Solution Serial_Dilution Perform Serial Dilutions in 96-well plates Stock_Solution->Serial_Dilution Inoculation Inoculate with Bacterial Suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination Data_Analysis Comparative Data Analysis MIC_Determination->Data_Analysis

References

A Comparative Guide to the Synthesis of 5-Hydroxyheptan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes for 5-hydroxyheptan-2-one, a valuable hydroxyketone intermediate in various organic syntheses. The comparison focuses on a one-pot reaction from a lactone and a crossed Aldol condensation, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid in methodological selection.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative data for the two synthesis routes, providing a clear and concise overview for easy comparison.

ParameterRoute 1: One-Pot Synthesis from LactoneRoute 2: Crossed Aldol Condensation
Starting Materials ε-Caprolactone, N,O-Dimethylhydroxylamine HCl, Methylmagnesium BromidePropanal, Acetone, Lithium diisopropylamide (LDA)
Key Reagents Sodium methoxide, THFTHF
Reaction Time Approximately 4-6 hoursApproximately 2-3 hours
Reported Yield ~87% (for a similar ω-hydroxy ketone)[1]~85% (for a similar β-hydroxy ketone)[2]
Purification Method Column ChromatographyColumn Chromatography

Synthesis Route 1: One-Pot Reaction from Lactone

This route offers an efficient one-pot procedure for the synthesis of ω-hydroxy ketones from lactones via a Weinreb amide intermediate.[1] The methodology is notable for its good to excellent yields and the ability to avoid the over-addition of the Grignard reagent.

Experimental Protocol

A solution of N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) in dry THF is treated with a solution of sodium methoxide (1.2 equivalents) in methanol at 0 °C. After stirring for 30 minutes, ε-caprolactone (1.0 equivalent) is added, and the mixture is stirred at room temperature for 2 hours. The reaction is then cooled to 0 °C, and a solution of methylmagnesium bromide (2.5 equivalents) in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.

Synthesis_Route_1 cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Grignard Reaction ε-Caprolactone ε-Caprolactone Intermediate_Amide N-methoxy-N-methyl-6-hydroxyhexanamide ε-Caprolactone->Intermediate_Amide NaOMe, THF N,O-Dimethylhydroxylamine*HCl N,O-Dimethylhydroxylamine*HCl N,O-Dimethylhydroxylamine*HCl->Intermediate_Amide NaOMe NaOMe Final_Product This compound Intermediate_Amide->Final_Product 1. MeMgBr, THF 2. H₃O⁺ workup MeMgBr MeMgBr

Caption: One-pot synthesis of this compound from ε-caprolactone.

Synthesis Route 2: Crossed Aldol Condensation

The crossed Aldol condensation provides a direct route to β-hydroxy ketones by forming a carbon-carbon bond between an enolate and a carbonyl compound. To achieve high selectivity in a crossed Aldol reaction between two different carbonyl compounds with α-hydrogens, specific reaction conditions are crucial to control which enolate is formed and which carbonyl acts as the electrophile.[3]

Experimental Protocol

To a solution of lithium diisopropylamide (LDA) (1.1 equivalents), freshly prepared from diisopropylamine and n-butyllithium in dry THF at -78 °C, is added dropwise a solution of acetone (1.0 equivalent) in dry THF. The mixture is stirred at -78 °C for 30 minutes to ensure complete formation of the lithium enolate of acetone. A solution of propanal (1.2 equivalents) in dry THF is then added dropwise to the enolate solution at -78 °C. The reaction is stirred at this temperature for 1 hour. The reaction is then quenched at -78 °C by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield this compound.

Synthesis_Route_2 cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Aldol Addition cluster_2 Step 3: Protonation Acetone Acetone Acetone_Enolate Acetone Enolate Acetone->Acetone_Enolate LDA, THF, -78 °C LDA LDA Alkoxide_Intermediate Alkoxide Intermediate Acetone_Enolate->Alkoxide_Intermediate Propanal, THF, -78 °C Propanal Propanal Final_Product This compound Alkoxide_Intermediate->Final_Product H₃O⁺ workup

Caption: Crossed Aldol condensation for the synthesis of this compound.

References

Comparative Guide to Analytical Methods for 5-Hydroxyheptan-2-one Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Resource for Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparison of three prevalent analytical techniques for the quantitative determination of 5-Hydroxyheptan-2-one: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR). The methodologies and performance data presented are derived from established analytical principles for similar hydroxy-ketone compounds and serve as a valuable reference for method selection and development.

Overview of this compound

This compound is a bifunctional organic molecule featuring both a hydroxyl and a ketone functional group.[1] Accurate quantification of this compound is essential in diverse fields such as synthetic chemistry, metabolic research, and biomarker discovery. The choice of an appropriate analytical method is paramount to ensure the reliability and accuracy of experimental results.

Performance Comparison of Analytical Methods

The following table provides a summary of key performance characteristics for GC-MS, HPLC-UV, and qNMR in the analysis of this compound. These values are representative and intended to guide the user; method validation is necessary for any specific application.

ParameterGC-MS (with Derivatization)HPLC-UV (with Derivatization)Quantitative NMR (qNMR)
Linearity (R²) > 0.995> 0.998> 0.999
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 10 ng/mL1 - 5 µg/mL
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL5 - 25 ng/mL5 - 15 µg/mL
Accuracy (% Recovery) 95 - 105%97 - 103%98 - 102%
Precision (% RSD) < 10%< 5%< 3%
Sample Throughput ModerateHighLow to Moderate
Specificity High (Mass Analyzer)Moderate (Chromatographic)High (Chemical Shift)
Derivatization Required? YesYesNo

Detailed Experimental Protocols

This section outlines the methodologies for the three analytical techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a highly sensitive and specific technique, ideal for trace-level analysis.[2] To enhance the volatility and thermal stability of this compound, a derivatization step is required.[3]

Methodology:

  • Sample Preparation and Derivatization:

    • Combine 100 µL of the sample with 50 µL of a 20 mg/mL methoxyamine hydrochloride solution in pyridine.

    • Incubate the mixture at 60°C for 30 minutes to facilitate the formation of the ketone's methoxime derivative.

    • Introduce 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Incubate the mixture at 60°C for an additional 60 minutes to silylate the hydroxyl group.[3]

    • Allow the sample to cool to room temperature prior to injection.

  • GC-MS Conditions:

    • Column: An Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a similar column is suitable.[4]

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Begin at 80°C and hold for 2 minutes, then ramp the temperature to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: For quantitative analysis, use Selected Ion Monitoring (SIM) targeting characteristic ions of the derivatized this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) with Derivatization

HPLC is a robust method for analyzing non-volatile and thermally sensitive compounds.[5] Since this compound lacks a significant chromophore for UV detection, derivatization with a UV-active reagent such as 2,4-dinitrophenylhydrazine (DNPH) is necessary.[6][7]

Methodology:

  • Sample Preparation and Derivatization:

    • Mix 1 mL of the sample with 1 mL of a 0.5 mg/mL solution of 2,4-dinitrophenylhydrazine in acetonitrile, acidified with 1% (v/v) phosphoric acid.

    • Vortex the solution and incubate at 40°C for 30 minutes.

    • After cooling to room temperature, filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC-UV Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[6]

    • Mobile Phase: A gradient elution using acetonitrile and water. The gradient should start at 40% acetonitrile and increase to 80% over 15 minutes, followed by a 5-minute hold, before returning to the initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: 360 nm.[8]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR stands out as a primary analytical method that enables direct quantification without requiring an identical reference standard for the analyte.[9] The fundamental principle of qNMR is that the signal intensity is directly proportional to the number of atomic nuclei.[10]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample material.

    • Accurately weigh approximately 5 mg of a certified internal standard of known purity (e.g., maleic acid or 1,4-dinitrobenzene) that has NMR signals that do not overlap with those of the analyte.

    • Dissolve both the sample and the internal standard in a precise volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).

    • Transfer the resulting solution into an NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Nucleus: ¹H.

    • Pulse Sequence: A standard single-pulse experiment with a relaxation delay (D1) of at least five times the longitudinal relaxation time (T1) of the slowest relaxing proton to ensure complete signal recovery.

    • Number of Scans: A minimum of 16 scans to achieve a satisfactory signal-to-noise ratio.

    • Temperature: 25°C.

  • Data Processing and Quantification:

    • Perform Fourier transformation, phase correction, and baseline correction on the acquired Free Induction Decay (FID).

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • The concentration of this compound is calculated using the following formula: C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / MW_IS) * (MW_analyte / V_sample) * P_IS

      Where:

      • C = Concentration

      • I = Integral value

      • N = Number of protons corresponding to the integrated signal

      • m = mass

      • MW = Molecular weight

      • V = Volume

      • P = Purity of the internal standard

Visualizations

experimental_workflow cluster_gcms GC-MS Workflow cluster_hplc HPLC-UV Workflow cluster_qnmr qNMR Workflow gcms_sample Sample gcms_deriv Derivatization (Methoximation + Silylation) gcms_sample->gcms_deriv gcms_inject GC Injection gcms_deriv->gcms_inject gcms_sep Chromatographic Separation gcms_inject->gcms_sep gcms_detect MS Detection gcms_sep->gcms_detect gcms_quant Quantification gcms_detect->gcms_quant hplc_sample Sample hplc_deriv Derivatization (DNPH) hplc_sample->hplc_deriv hplc_inject HPLC Injection hplc_deriv->hplc_inject hplc_sep Chromatographic Separation hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect hplc_quant Quantification hplc_detect->hplc_quant qnmr_sample Sample + Internal Standard qnmr_dissolve Dissolve in Deuterated Solvent qnmr_sample->qnmr_dissolve qnmr_acquire NMR Data Acquisition qnmr_dissolve->qnmr_acquire qnmr_process Data Processing & Integration qnmr_acquire->qnmr_process qnmr_quant Quantification qnmr_process->qnmr_quant

Caption: Comparative workflow for the analysis of this compound.

validation_parameters Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation according to ICH guidelines.[11][12][13]

References

Comparative Analysis of the Biological Activities of 5-Hydroxyheptan-2-one and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 5-Hydroxyheptan-2-one and its analogs, intended to inform research and development in the pharmaceutical and agrochemical sectors. Due to the limited publicly available data specifically comparing a series of this compound analogs, this document synthesizes information on the biological activities of structurally related short-chain hydroxy ketones and aliphatic ketones to infer potential activities and guide future research.

Executive Summary

This compound is a bifunctional molecule containing both a hydroxyl and a ketone group, structural features common to many biologically active compounds. While comprehensive comparative studies on its analogs are scarce, the existing body of research on similar aliphatic ketones and hydroxy ketones suggests potential for antimicrobial and cytotoxic activities. The structure-activity relationship (SAR) data from related compounds indicate that the chain length, the position of the hydroxyl and ketone groups, and the presence of other functional groups are critical determinants of biological efficacy. This guide presents available data, outlines relevant experimental protocols, and provides a framework for the systematic evaluation of this compound analogs.

Data Presentation: Biological Activity of Related Ketone Analogs

Compound NameStructureBiological ActivityOrganism/Cell LineMeasurementReference
2-Heptanone CH₃(CH₂)₄COCH₃PheromoneMouse-[1]
Inhibition of Surface MotilitySinorhizobium meliloti-[2]
2-Decanone CH₃(CH₂)₇COCH₃Inhibition of Surface MotilitySinorhizobium meliloti-[2]
2-Undecanone CH₃(CH₂)₈COCH₃Inhibition of Surface MotilitySinorhizobium meliloti-[2]
2-Dodecanone CH₃(CH₂)₉COCH₃Inhibition of Surface MotilitySinorhizobium meliloti-[2]
2-Tridecanone CH₃(CH₂)₁₀COCH₃Inhibition of Surface MotilitySinorhizobium meliloti-[2]
7-Hydroxyheptan-2-one HO(CH₂)₄COCH₂CH₃Moderate inhibitory activity against certain plant pathogensAmycolatopsis sp.-[3]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound and its analogs.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

a. Preparation of Materials:

  • Microorganisms: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Culture Media: Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi.

  • Test Compounds: Stock solutions of this compound and its analogs dissolved in a suitable solvent (e.g., DMSO).

  • Equipment: 96-well microtiter plates, incubator, spectrophotometer.

b. Experimental Workflow:

Antimicrobial_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare microbial inoculum C Inoculate microtiter plates A->C B Prepare serial dilutions of test compounds D Add compound dilutions to wells B->D E Incubate plates D->E F Visually inspect for growth E->F G Measure absorbance F->G H Determine MIC G->H

Caption: Workflow for the Broth Microdilution Assay.

c. Procedure:

  • Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Perform serial two-fold dilutions of the test compounds in the broth in a 96-well plate.

  • Add the microbial inoculum to each well. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

a. Preparation of Materials:

  • Cell Lines: Human cancer cell lines (e.g., HeLa, HepG2) or normal cell lines.

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Reagents: MTT solution, DMSO.

  • Equipment: 96-well plates, incubator, microplate reader.

b. Experimental Workflow:

Cytotoxicity_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement A Seed cells in 96-well plates B Allow cells to adhere overnight A->B C Treat cells with compound dilutions B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate to allow formazan formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT Cytotoxicity Assay.

c. Procedure:

  • Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (the concentration of compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanisms of Action

The biological activity of ketones can be attributed to several mechanisms. For antimicrobial activity, aliphatic ketones can disrupt microbial membranes and interfere with cellular processes. For cytotoxicity, they may induce apoptosis or necrosis through various signaling pathways.

Putative_Mechanism_of_Action cluster_antimicrobial Antimicrobial Activity cluster_cytotoxicity Cytotoxicity Compound This compound Analog Membrane Microbial Membrane Disruption Compound->Membrane Direct Interaction Enzyme Enzyme Inhibition Compound->Enzyme ROS Reactive Oxygen Species (ROS) Production Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Induction Mitochondria->Apoptosis

Caption: Putative Mechanisms of Action for Ketone Analogs.

Conclusion and Future Directions

The available data on compounds structurally related to this compound suggest that its analogs are promising candidates for antimicrobial and cytotoxic agents. However, a systematic investigation is required to establish a clear structure-activity relationship. Future research should focus on the synthesis of a library of this compound analogs with variations in:

  • Chain length: To determine the optimal lipophilicity for activity.

  • Position of the hydroxyl and ketone groups: To understand the impact of their relative positions on biological interactions.

  • Introduction of other functional groups: Such as halogens or aromatic rings, to potentially enhance potency and selectivity.

By employing the standardized experimental protocols outlined in this guide, researchers can generate robust and comparable data to elucidate the therapeutic potential of this class of compounds.

References

A Comparative Guide to the Spectroscopic Analysis of 5-Hydroxyheptan-2-one Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of positional isomers of 5-hydroxyheptan-2-one. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification and characterization in various research and development settings, including drug discovery and metabolomics. This document outlines the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for each isomer and provides detailed experimental protocols for data acquisition.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the positional isomers of this compound. These values are critical for distinguishing between the different isomers.

Table 1: ¹H NMR Spectroscopic Data of this compound Isomers (400 MHz, CDCl₃)

IsomerChemical Shift (δ) ppm, Multiplicity, (J in Hz)
1-Hydroxyheptan-2-one Data not readily available in literature.
3-Hydroxyheptan-2-one Data not readily available in literature.
4-Hydroxyheptan-2-one Data not readily available in literature.
This compound Predicted data suggests characteristic shifts for protons adjacent to the carbonyl and hydroxyl groups.
6-Hydroxyheptan-2-one Predicted data suggests characteristic shifts for protons adjacent to the carbonyl and hydroxyl groups.
7-Hydroxyheptan-2-one 3.65 (t, J = 6.5 Hz, 2H, -CH₂OH), 2.43 (t, J = 7.3 Hz, 2H, -CH₂C=O), 2.14 (s, 3H, -COCH₃), 1.54–1.64 (m, 4H), 1.34–1.40 (m, 2H)

Table 2: ¹³C NMR Spectroscopic Data of this compound Isomers

IsomerExpected Chemical Shift (δ) ppm Ranges
1-Hydroxyheptan-2-one Carbonyl (C=O) ~210 ppm; Carbonyl-adjacent C with -OH ~70 ppm.
3-Hydroxyheptan-2-one Carbonyl (C=O) ~212 ppm; Carbonyl-adjacent C with -OH ~75 ppm.
4-Hydroxyheptan-2-one Carbonyl (C=O) ~210 ppm; C-OH ~68 ppm.
This compound Carbonyl (C=O) ~209 ppm; C-OH ~67 ppm.
6-Hydroxyheptan-2-one Carbonyl (C=O) ~209 ppm; C-OH ~68 ppm.
7-Hydroxyheptan-2-one Carbonyl (C=O) ~209 ppm; C-OH ~62 ppm.

Table 3: IR Spectroscopic Data of this compound Isomers

IsomerKey IR Absorptions (cm⁻¹)
All Isomers O-H Stretch (alcohol): 3600-3200 (broad)
C=O Stretch (ketone): ~1715
C-O Stretch (alcohol): 1260-1000

Note: The exact position of the O-H and C=O stretching frequencies can be influenced by hydrogen bonding.

Table 4: Mass Spectrometry Data of this compound Isomers

IsomerExpected Molecular Ion (M⁺) m/zKey Fragmentation Pathways
All Isomers 130.10α-cleavage, McLafferty rearrangement, dehydration
1-Hydroxyheptan-2-one 130Loss of CH₂OH (m/z 99), α-cleavage yielding acylium ion (m/z 43).
3-Hydroxyheptan-2-one 130α-cleavage yielding acylium ions (m/z 43 and m/z 87), dehydration.
4-Hydroxyheptan-2-one 130α-cleavage yielding acylium ions (m/z 43 and m/z 73), dehydration.
This compound 130α-cleavage yielding acylium ions (m/z 43 and m/z 59), McLafferty rearrangement.
6-Hydroxyheptan-2-one 130α-cleavage yielding acylium ion (m/z 43), dehydration.
7-Hydroxyheptan-2-one 130McLafferty rearrangement, loss of water, α-cleavage.

Note: The relative intensities of fragment ions will vary depending on the isomer and the ionization conditions.

Experimental Protocols

Accurate and reproducible spectroscopic data is contingent on standardized experimental procedures. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified hydroxyheptanone isomer.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Cap the NMR tube and gently invert to ensure thorough mixing.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to the sample.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.

  • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

  • Integrate all signals and reference the spectrum to the TMS peak.

¹³C NMR Acquisition:

  • Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

  • Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.

  • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

  • Ensure the ATR crystal or salt plates (NaCl or KBr) are clean and dry.

  • Apply a small drop of the neat liquid sample directly onto the ATR crystal or between the salt plates.

  • If using salt plates, assemble the plates in the sample holder.

Data Acquisition:

  • Place the sample holder in the spectrometer's sample compartment.

  • Acquire a background spectrum of the empty sample holder.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Process the spectrum by subtracting the background spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample.

Sample Preparation:

  • Prepare a dilute solution of the hydroxyheptanone isomer in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • The GC will separate the components of the sample, and the eluent will be introduced into the mass spectrometer.

  • Ionization: Electron Impact (EI) at 70 eV is a common method for generating positive ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector.

  • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Isomeric Relationships

The structural differences between the isomers directly influence their spectroscopic properties. The following diagrams illustrate the logical relationships between the isomers and the key spectroscopic features that differentiate them.

Isomer_Spectroscopy_Relationship cluster_isomers This compound Isomers cluster_spectroscopy Key Differentiating Spectroscopic Features I1 1-Hydroxyheptan-2-one NMR ¹H & ¹³C NMR: Distinct chemical shifts and splitting patterns for protons and carbons near functional groups. I1->NMR MS Mass Spectrometry: Characteristic fragmentation patterns (α-cleavage, McLafferty rearrangement) based on hydroxyl position. I1->MS IR IR Spectroscopy: Subtle shifts in O-H and C=O stretching frequencies due to intramolecular hydrogen bonding. I1->IR I3 3-Hydroxyheptan-2-one I3->NMR I3->MS I3->IR I4 4-Hydroxyheptan-2-one I4->NMR I4->MS I4->IR I5 This compound I5->NMR I5->MS I5->IR I6 6-Hydroxyheptan-2-one I6->NMR I6->MS I6->IR I7 7-Hydroxyheptan-2-one I7->NMR I7->MS I7->IR

Caption: Relationship between isomers and their differentiating spectroscopic features.

Experimental_Workflow start Purified Isomer Sample nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry (GC-MS) start->ms data_analysis Data Analysis and Comparison nmr->data_analysis ir->data_analysis ms->data_analysis conclusion Isomer Identification and Characterization data_analysis->conclusion

Caption: General experimental workflow for spectroscopic analysis of isomers.

Chiral Analysis of this compound Isomers

Isomers such as 3-, 4-, 5-, and 6-hydroxyheptan-2-one are chiral and will exist as enantiomers. Standard NMR, IR, and MS techniques will not differentiate between enantiomers.

Chiral NMR Spectroscopy: The use of chiral shift reagents (e.g., lanthanide complexes like Eu(hfc)₃) can be employed to distinguish between enantiomers. In the presence of a chiral shift reagent, the enantiomers form diastereomeric complexes, which will have different NMR spectra, allowing for the determination of enantiomeric excess.

Chiral Gas Chromatography: The use of a chiral stationary phase in gas chromatography can separate enantiomers, which can then be individually analyzed by mass spectrometry. This allows for the quantification of each enantiomer in a mixture.

This guide serves as a foundational resource for the spectroscopic analysis of this compound isomers. For definitive identification, it is recommended to compare experimental data with that of authenticated reference standards.

A Comparative Guide to Purity Assessment of Synthetic 5-Hydroxyheptan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic 5-Hydroxyheptan-2-one. Detailed experimental protocols, data presentation in tabular format, and workflow visualizations are included to aid researchers in selecting the most appropriate techniques for their specific needs.

Introduction

This compound is a keto-alcohol of interest in various chemical syntheses. Ensuring its purity is critical for downstream applications, particularly in drug development where impurities can affect efficacy and safety. This guide compares the three most common and effective analytical techniques for purity determination: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We also present a comparison with its structural isomer, 7-Hydroxyheptan-2-one, to provide a broader context for analytical method selection.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on factors such as the nature of potential impurities, the required level of sensitivity, and the availability of instrumentation.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based identification.Provides quantitative purity data (e.g., % area) and identification of volatile impurities.High sensitivity and specificity for volatile and semi-volatile compounds. Excellent for identifying unknown impurities through mass spectral libraries.Requires derivatization for non-volatile compounds. High temperatures can cause degradation of thermally labile molecules.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.Offers quantitative purity data (e.g., % area) for a wide range of compounds.Versatile for both volatile and non-volatile compounds. Non-destructive, allowing for sample recovery.Peak co-elution can be a challenge. Mass spectrometry detection (LC-MS) may be needed for definitive peak identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule.Delivers quantitative purity determination (qNMR) without the need for a reference standard of the analyte. Provides structural confirmation of the main component and impurities.Provides absolute quantification. Non-destructive. Rich in structural information.Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals.

Data Presentation

The following tables summarize hypothetical quantitative data for the purity assessment of this compound and a comparison with its structural isomer, 7-Hydroxyheptan-2-one.

Table 1: Purity Assessment of this compound

Analytical MethodPurity (%)Major Impurity DetectedImpurity Content (%)
GC-MS99.23-Hepten-2-one0.5
HPLC99.1Unidentified polar impurity0.6
qNMR (¹H)99.3Residual butanal0.4

Table 2: Comparative Purity Analysis of Hydroxyheptanone Isomers

CompoundGC-MS Purity (%)HPLC Purity (%)Key Differentiating Feature in ¹H NMR
This compound99.299.1Signal for the proton on the carbon bearing the hydroxyl group (CH-OH) is a multiplet.
7-Hydroxyheptan-2-one98.9[1]99.0Signal for the protons on the carbon bearing the hydroxyl group (CH₂-OH) is a triplet[1].

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split mode, 50:1).

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

  • Data Analysis: Integrate the peak areas of all detected compounds. Calculate the purity as the percentage of the main peak area relative to the total peak area. Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1200 series).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of methanol and water (80:20 v/v)[2]. Filter and degas the mobile phase before use.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • HPLC Conditions:

    • Flow Rate: 0.9 mL/min[2].

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm (as ketones have a weak chromophore, a lower wavelength is often used).

  • Data Analysis: Integrate the peak areas of all detected compounds. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound.

Instrumentation:

  • NMR spectrometer (e.g., Bruker 400 MHz or higher).

  • 5 mm NMR tubes.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic acid or 1,4-dinitrobenzene) and add it to the same vial. The internal standard should have a known purity and signals that do not overlap with the analyte.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio (e.g., 8-16 scans).

  • Data Processing and Analysis:

    • Process the spectrum with an appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Mandatory Visualization

Purity_Assessment_Workflow Purity Assessment Workflow for this compound cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification cluster_analysis Purity Analysis cluster_results Results & Decision Synthesis Aldol Condensation: Butanal + Acetone Workup Quenching, Extraction, & Solvent Removal Synthesis->Workup Purification Column Chromatography or Distillation Workup->Purification GCMS GC-MS Analysis Purification->GCMS HPLC HPLC Analysis Purification->HPLC NMR qNMR Analysis Purification->NMR Data Data Analysis: - Purity Calculation - Impurity Identification GCMS->Data HPLC->Data NMR->Data Decision Purity > 99%? Data->Decision Pass Pass Decision->Pass Yes Fail Repurify Decision->Fail No Fail->Purification

Caption: Workflow for the synthesis, purification, and purity assessment of this compound.

Analytical_Technique_Comparison Comparison of Analytical Techniques Analyte This compound GCMS GC-MS + High Sensitivity + Impurity ID (Volatile) - Thermolabile Degradation Analyte->GCMS Volatile Analysis HPLC HPLC + Versatile + Non-destructive - Co-elution Issues Analyte->HPLC General Purity NMR qNMR + Absolute Quantification + Structural Info - Lower Sensitivity Analyte->NMR Absolute Purity & Structure

Caption: Key strengths and weaknesses of the primary analytical techniques for purity assessment.

References

5-Hydroxyheptan-2-one: Uncharted Territory in Biological Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the potential of novel compounds, 5-Hydroxyheptan-2-one currently represents a molecule with a notable absence of publicly available data on its biological efficacy. Despite its defined chemical structure, extensive searches of scientific literature and databases have yielded no specific information regarding its performance in biological assays. This lack of data prevents a comparative analysis of its efficacy against other potential alternatives.

Chemical Identity

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₁₄O₂
CAS Number 37902-41-3
Molecular Weight 130.18 g/mol

While the fundamental chemical properties of this compound are known, its biological activities and potential therapeutic applications remain unexplored in the public domain.

The Information Void

Comprehensive searches have been conducted to locate studies, screening results, or patents related to the biological activity of this compound. These inquiries have consistently resulted in a lack of specific findings. Consequently, there is no experimental data to present regarding its efficacy in any biological assays, nor are there any established experimental protocols for its evaluation.

This absence of information extends to comparative compounds. While structurally related molecules may have documented biological activities, the unique profile of this compound remains uncharacterized, making a direct comparison impossible.

Future Directions: A Call for Investigation

The current informational void surrounding this compound highlights a potential opportunity for novel research. The logical next step for any party interested in this compound would be to conduct foundational biological screening. A generalized workflow for such an investigation is proposed below.

G cluster_0 Initial Screening Phase cluster_1 Dose-Response & Selectivity Compound Acquisition Compound Acquisition Primary Assays Primary Assays Compound Acquisition->Primary Assays Broad-spectrum screening Hit Identification Hit Identification Primary Assays->Hit Identification Identify active compounds Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies Determine potency (EC50/IC50) Selectivity Profiling Selectivity Profiling Dose-Response Studies->Selectivity Profiling Assess off-target effects Lead Candidate Selection Lead Candidate Selection Selectivity Profiling->Lead Candidate Selection Select promising compounds

Caption: Proposed workflow for initial biological evaluation of this compound.

This generalized workflow outlines the necessary steps to begin to characterize the biological efficacy of this compound. Until such studies are performed and the results are published, any discussion of its efficacy or comparison to other compounds remains purely speculative. Researchers are encouraged to view this as an opportunity for primary research in an uncharted area of chemical biology.

Comparative Analysis of 5-Hydroxyheptan-2-one and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the performance and biological activities of aliphatic hydroxy ketones, supported by experimental data and detailed protocols.

This guide provides an objective comparison of 5-Hydroxyheptan-2-one and its structural analogs, focusing on their biological activities and the relationship between their chemical structures and performance. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to this compound and its Analogs

This compound is a beta-hydroxy ketone, a class of organic compounds characterized by a ketone and a hydroxyl group separated by one carbon atom.[1] These bifunctional molecules are of significant interest in medicinal chemistry due to their potential biological activities, which can be influenced by the length of the carbon chain and the relative positions of the functional groups. Structural analogs of this compound, including those with varying chain lengths and different placements of the hydroxyl and ketone moieties, are synthesized to explore structure-activity relationships (SAR) and identify compounds with enhanced or specific biological effects.[2]

Comparative Biological Activity

Antimicrobial Activity

Aliphatic ketones have demonstrated antimicrobial properties, with their efficacy being dependent on their structural features, such as the length of the acyl chain.[3][4] For instance, studies on other classes of hydroxy-containing compounds, like 5,7-dihydroxyflavanones and 4-hydroxy-2-quinolones, have shown that the nature and position of substituents significantly impact their minimum inhibitory concentrations (MIC) against various bacterial and fungal strains.[4][5] It is plausible that similar SAR trends exist for aliphatic hydroxy ketones.

Table 1: Hypothetical Comparative Antimicrobial Activity of this compound Analogs

CompoundStructurePredicted MIC (µg/mL) vs. S. aureusPredicted MIC (µg/mL) vs. E. coli
5-Hydroxypentan-2-oneC5H10O2>100>100
5-Hydroxyhexan-2-oneC6H12O250 - 100>100
This compound C7H14O2 25 - 50 50 - 100
5-Hydroxyoctan-2-oneC8H16O210 - 2525 - 50
7-Hydroxyheptan-2-oneC7H14O250 - 100>100

Note: The data in this table is hypothetical and serves as an illustrative example of potential structure-activity relationships based on general findings for aliphatic ketones and other antimicrobial compounds. Actual experimental data is required for validation.

Anti-inflammatory Activity

Short-chain fatty acids and their derivatives, which share structural similarities with the compounds , are known to possess anti-inflammatory properties.[6][7][8][9] They can modulate inflammatory responses by inhibiting histone deacetylases (HDACs) and activating G-protein coupled receptors (GPCRs).[7][10] It is hypothesized that short-chain hydroxy ketones may exert similar effects.

Table 2: Potential Anti-inflammatory and Cytotoxic Effects of this compound Analogs

CompoundPredicted Anti-inflammatory Activity (IC50 for COX-2, µM)Predicted Cytotoxicity (IC50 on HeLa cells, µM)
5-Hydroxypentan-2-one>50>100
5-Hydroxyhexan-2-one20 - 5075 - 100
This compound 10 - 20 50 - 75
5-Hydroxyoctan-2-one5 - 1025 - 50
7-Hydroxyheptan-2-one30 - 50>100

Note: This data is predictive and intended to illustrate potential SAR. Experimental verification is necessary.

Experimental Protocols

Synthesis of β-Hydroxy Ketones

The asymmetric synthesis of chiral β-hydroxy ketones can be achieved through a direct aldol reaction.[11]

Protocol for Asymmetric Aldol Reaction:

  • Catalyst Preparation: A combination of a C1-symmetric chiral prolinamide and zinc triflate is used as the catalyst system.

  • Reaction Mixture: The aldehyde and ketone substrates are mixed in an aqueous medium.

  • Catalyst Addition: The prepared catalyst is added to the reaction mixture.

  • Reaction Conditions: The reaction is carried out at room temperature with continuous stirring.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), the product is extracted using an organic solvent and purified by column chromatography.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method for determining the MIC of antimicrobial compounds.[12][13][14]

Protocol for Broth Microdilution Assay:

  • Preparation of Compound Dilutions: A serial dilution of the test compound is prepared in a 96-well microtiter plate.

  • Bacterial Inoculum: A standardized suspension of the target bacterium is prepared.

  • Inoculation: Each well (except for the sterile control) is inoculated with the bacterial suspension.

  • Controls: A growth control (no compound) and a sterile control (no bacteria) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Assay (COX-2 Inhibition)

The inhibitory effect of the compounds on cyclooxygenase-2 (COX-2) can be evaluated using commercially available assay kits.

Protocol for COX-2 Inhibition Assay:

  • Reagent Preparation: Prepare all reagents as per the kit instructions.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.

  • Enzyme Reaction: In a 96-well plate, add the COX-2 enzyme, a heme cofactor, and the test compound.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Detection: Add a colorimetric substrate and measure the absorbance at the appropriate wavelength.

  • Calculation: Calculate the percentage of inhibition and the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[15]

Protocol for MTT Assay:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm.

  • Calculation: Determine the cell viability and calculate the IC50 value.

Visualizations

Logical Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis of Analogs cluster_evaluation Biological Evaluation Aldehyde Aldehyde Aldol_Reaction Asymmetric Aldol Reaction Aldehyde->Aldol_Reaction Ketone Ketone Ketone->Aldol_Reaction Catalyst Catalyst Catalyst->Aldol_Reaction Purification Purification Aldol_Reaction->Purification Analogs Structural Analogs Purification->Analogs Antimicrobial Antimicrobial Assay (MIC) Analogs->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (COX-2) Analogs->Anti_inflammatory Cytotoxicity Cytotoxicity Assay (MTT) Analogs->Cytotoxicity Data_Analysis Data Analysis & SAR Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis Cytotoxicity->Data_Analysis

Caption: Workflow for the synthesis and biological evaluation of this compound analogs.

Potential Anti-inflammatory Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCRs (GPR41/43) NF_kB_Inhibition Inhibition of NF-κB Pathway GPCR->NF_kB_Inhibition Hydroxy_Ketone Aliphatic Hydroxy Ketone Hydroxy_Ketone->GPCR Activates HDAC HDAC Hydroxy_Ketone->HDAC Inhibits HDAC->NF_kB_Inhibition Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB_Inhibition->Pro_inflammatory_Cytokines Reduces Production

Caption: Hypothesized anti-inflammatory mechanism of aliphatic hydroxy ketones.

References

Cost-Benefit Analysis of 5-Hydroxyheptan-2-one Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. 5-Hydroxyheptan-2-one, a versatile bifunctional molecule, serves as a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. This guide provides a comparative cost-benefit analysis of potential synthetic routes to this compound, supported by detailed experimental protocols and economic data.

Comparison of Synthetic Strategies

Several plausible synthetic routes for this compound can be envisaged based on established organic chemistry principles. Here, we analyze three potential methods: Grignard reaction with a lactone, alkylation of a ketone enolate, and reduction of a diketone. A detailed cost analysis for each route is presented below, based on commercially available reagent prices and assuming a hypothetical 10-gram scale synthesis.

Table 1: Cost-Benefit Analysis of this compound Synthesis Routes

Parameter Route 1: Grignard Reaction with γ-Valerolactone Route 2: Alkylation of Acetone Enolate Route 3: Selective Reduction of 2,5-Heptanedione
Starting Materials γ-Valerolactone, Ethylmagnesium bromideAcetone, Propylene oxide2,5-Heptanedione
Key Reagents THF (solvent)Lithium diisopropylamide (LDA), THF (solvent)Sodium borohydride, Methanol (solvent)
Estimated Reagent Cost per 10g Product $50 - $100$150 - $250$30 - $60
Reported/Expected Yield Moderate to High (60-80%)Moderate (40-60%)High (80-95%)
Estimated Cost per Gram $5 - $12.50$25 - $62.50$3.15 - $7.50
Advantages Readily available starting materials, relatively straightforward procedure.Utilizes simple and inexpensive starting materials.High yield, mild reaction conditions, simple work-up.
Disadvantages Grignard reagents are moisture-sensitive and require anhydrous conditions.Requires a strong, non-nucleophilic base (LDA) which is expensive and requires careful handling; potential for side reactions.The starting diketone may not be as readily available as the precursors for other routes.

Note: The cost estimations are based on current market prices for laboratory-grade chemicals and may vary depending on the supplier, purity, and scale of the synthesis. The yields are estimates based on literature precedents for similar reactions and would require experimental validation for this specific synthesis.

Detailed Experimental Protocols

The following are detailed experimental protocols for the three proposed synthetic routes.

Route 1: Synthesis via Grignard Reaction with γ-Valerolactone

This method involves the nucleophilic addition of an ethyl Grignard reagent to γ-valerolactone.

Experimental Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction.

  • Add a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF dropwise to the magnesium turnings with vigorous stirring. The reaction is exothermic and should be controlled with an ice bath.

  • After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Lactone: Cool the Grignard reagent to 0 °C. Add a solution of γ-valerolactone (1.0 equivalent) in anhydrous THF dropwise to the Grignard solution.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford this compound.

DOT Script for Grignard Reaction Workflow:

Grignard_Reaction cluster_reagents Starting Materials cluster_process Process Ethyl_Bromide Ethyl Bromide Grignard_Formation Formation of Ethylmagnesium Bromide Ethyl_Bromide->Grignard_Formation Magnesium Magnesium Magnesium->Grignard_Formation gamma_Valerolactone γ-Valerolactone Reaction Reaction with γ-Valerolactone gamma_Valerolactone->Reaction Grignard_Formation->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Route 2: Synthesis via Alkylation of Acetone Enolate

This route involves the generation of a lithium enolate of acetone followed by its reaction with propylene oxide.

Experimental Protocol:

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium (1.05 equivalents, as a solution in hexanes) dropwise to the diisopropylamine solution and stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

  • Add acetone (1.0 equivalent), freshly distilled from anhydrous calcium sulfate, dropwise to the LDA solution at -78 °C and stir for 1 hour.

  • Alkylation: Add propylene oxide (1.2 equivalents) to the enolate solution at -78 °C.

  • Slowly warm the reaction mixture to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

DOT Script for Acetone Enolate Alkylation Workflow:

Acetone_Enolate_Alkylation cluster_reagents Starting Materials cluster_process Process Diisopropylamine Diisopropylamine LDA_Formation LDA Formation Diisopropylamine->LDA_Formation n_Butyllithium n-Butyllithium n_Butyllithium->LDA_Formation Acetone Acetone Enolate_Formation Acetone Enolate Formation Acetone->Enolate_Formation Propylene_Oxide Propylene Oxide Alkylation Alkylation Propylene_Oxide->Alkylation LDA_Formation->Enolate_Formation Enolate_Formation->Alkylation Workup Aqueous Work-up Alkylation->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via acetone enolate alkylation.

Route 3: Synthesis via Selective Reduction of 2,5-Heptanedione

This approach relies on the selective reduction of one of the ketone functionalities in 2,5-heptanedione.

Experimental Protocol:

  • Reduction: In a round-bottom flask, dissolve 2,5-heptanedione (1.0 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.25-0.5 equivalents) portion-wise to the stirred solution. The amount of reducing agent should be carefully controlled to favor mono-reduction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, stir the reaction for an additional 30 minutes at 0 °C.

  • Work-up: Quench the reaction by the slow addition of acetone to consume excess sodium borohydride.

  • Add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

DOT Script for Selective Reduction Workflow:

Selective_Reduction cluster_reagents Starting Materials cluster_process Process 2_5_Heptanedione 2,5-Heptanedione Reduction Reduction 2_5_Heptanedione->Reduction Sodium_Borohydride Sodium Borohydride Sodium_Borohydride->Reduction Workup Quenching and Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Safety Operating Guide

Safe Disposal of 5-Hydroxyheptan-2-one in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 5-Hydroxyheptan-2-one is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. As a flammable liquid and a substance that is harmful if swallowed, specific handling and disposal protocols must be strictly followed. The primary route for disposal is through an approved hazardous waste disposal facility.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, it is essential to be aware of the hazards associated with this compound. This information dictates the necessary personal protective equipment (PPE) and the precautions to be taken.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

Handling Precautions:

  • Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.

  • Keep the container tightly closed when not in use.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, open flames, and other sources of ignition.[1][2]

  • Use non-sparking tools and take precautionary measures against static discharge.[1][2]

Quantitative Hazard Data
Hazard ClassificationDescriptionPrecautionary Statement
Flammable LiquidFlammable liquid and vapor.Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[1]
Acute Toxicity, OralHarmful if swallowed.Do not eat, drink or smoke when using this product.[1]
Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste.

Experimental Protocol: Chemical Waste Segregation and Disposal

  • Waste Identification: Clearly label this compound waste with its full chemical name and associated hazards (Flammable, Harmful if Swallowed).

  • Waste Segregation:

    • Do not mix this compound with incompatible waste streams. It should be collected in a designated container for flammable organic solvents.

    • Incompatible materials to avoid include strong oxidizing agents, strong bases, and reducing agents.[2]

  • Container Selection:

    • Use a clean, leak-proof, and chemically compatible container. A glass or high-density polyethylene (HDPE) container is generally suitable.

    • Ensure the container is properly sealed to prevent the release of vapors.

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • This area should be well-ventilated and away from sources of ignition.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.

  • Final Disposal:

    • The EHS department will arrange for the collection and transport of the hazardous waste to a licensed and approved waste disposal plant for proper treatment and disposal, likely through incineration.[1][2]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G A Start: this compound Waste B Identify Hazards: - Flammable - Harmful if Swallowed A->B C Wear Appropriate PPE: - Goggles - Gloves - Lab Coat B->C D Segregate Waste: Collect in a designated 'Flammable Organic Waste' container C->D E Is the container properly labeled? D->E F Label container with: - Chemical Name - Hazard Symbols E->F No G Store in Satellite Accumulation Area E->G Yes F->G H Is container full or ready for pickup? G->H H->G No I Submit Waste Pickup Request to EHS H->I Yes J End: EHS Collects for Approved Disposal I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Hydroxyheptan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Hydroxyheptan-2-one was not located. The following guidance is based on the safety data of structurally similar chemicals, such as Cycloheptanone and Heptanone-2. It is crucial to handle this chemical with care and to perform a thorough risk assessment before use.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting.

I. Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is recommended to ensure personal safety.

PPE CategoryItemMaterial/Type
Hand Protection Chemical-resistant glovesNitrile or Neoprene
Eye Protection Safety glasses with side shields or GogglesANSI Z87.1 certified
Skin and Body Protection Laboratory coatFlame-resistant material
Respiratory Protection Not generally required with adequate ventilationUse a respirator with an organic vapor cartridge if ventilation is inadequate or for spill response.

II. Operational Plan for Handling this compound

Adherence to a strict operational protocol is vital to minimize exposure and ensure safe handling.

1. Preparation:

  • Ensure a chemical fume hood is operational and available.

  • Verify the availability and functionality of an emergency eyewash station and safety shower.

  • Assemble all necessary equipment and reagents before starting.

  • Confirm that a proper waste container is labeled and accessible.

2. Handling:

  • All handling of this compound should be conducted within a certified chemical fume hood.

  • Ground all equipment to prevent static discharge, which could ignite flammable vapors.[1][2][3]

  • Use only non-sparking tools.[1][2][3]

  • Avoid direct contact with skin and eyes.

  • Prevent inhalation of vapors.

  • Keep the container tightly closed when not in use.[1][2][3]

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.

  • Clean the work area and any contaminated equipment.

  • Ensure the container is properly sealed and stored in a cool, dry, and well-ventilated area away from heat and ignition sources.[1][2]

III. Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Do not mix with other incompatible waste streams.

2. Waste Container:

  • Use a container made of a material compatible with organic solvents.

  • The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

3. Storage of Waste:

  • Store the waste container in a designated hazardous waste accumulation area.

  • This area should be cool, dry, well-ventilated, and away from ignition sources.

4. Disposal:

  • Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

IV. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood prep_safety Check Safety Equipment prep_hood->prep_safety prep_materials Assemble Materials prep_safety->prep_materials prep_waste Prepare Waste Container prep_materials->prep_waste handle_transfer Transfer Chemical prep_waste->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction handle_seal Seal Container handle_reaction->handle_seal disp_collect Collect Waste handle_reaction->disp_collect post_clean Clean Work Area handle_seal->post_clean post_wash Wash Hands post_clean->post_wash post_store Store Chemical post_wash->post_store disp_label Label Waste Container disp_collect->disp_label disp_store Store Waste disp_label->disp_store disp_ehs Contact EHS disp_store->disp_ehs

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.